molecular formula C10H13NO2 B1463763 8-Methoxy-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine CAS No. 1803591-26-5

8-Methoxy-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine

Cat. No.: B1463763
CAS No.: 1803591-26-5
M. Wt: 179.22 g/mol
InChI Key: YCWLGZVKXHEITQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-Methoxy-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine (CAS 402933-49-7) is a heterocyclic compound of high interest in medicinal chemistry and drug discovery. It features a seven-membered oxazepine ring fused to a benzene moiety with a methoxy substituent, a structure that confers unique electronic and steric properties, making it a valuable synthetic intermediate . This compound serves as a versatile scaffold for the development of novel therapeutic agents. Research indicates its significant potential as a trypanocidal agent, with studies showing that derivatives can effectively inhibit the PEX14-PEX5 protein-protein interaction in trypanosomes, a mechanism that leads to cell death and offers a promising strategy against diseases like African and American trypanosomiases . Furthermore, this chemical scaffold has been explored for its ability to interact with other biological targets. Specific derivatives have been designed and evaluated as inhibitors of Peroxisome Proliferator-Activated Receptors (PPARs), which are critical regulators of cellular metabolism and inflammation, indicating potential for developing new anti-inflammatory therapies . The compound can be synthesized via cyclization of appropriate precursors, such as through a modified Pictet-Spengler reaction involving formyliminium ion intermediates . Industrial-scale production may employ advanced techniques like continuous flow synthesis to ensure high yield, purity, and batch-to-batch consistency required for preclinical development . This product is intended for research purposes only and is not for human or veterinary diagnostic or therapeutic use .

Properties

IUPAC Name

8-methoxy-2,3,4,5-tetrahydro-1,4-benzoxazepine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO2/c1-12-9-3-2-8-7-11-4-5-13-10(8)6-9/h2-3,6,11H,4-5,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCWLGZVKXHEITQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(CNCCO2)C=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Structure-activity relationship (SAR) of benzo[f][1,4]oxazepine scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

The Structure-Activity Relationship (SAR) of Benzo[f][1,4]oxazepine Scaffolds

Executive Summary: The Privileged "f-Fusion"

The benzo[f][1,4]oxazepine scaffold represents a privileged bicyclic core in medicinal chemistry, distinct from its benzo[b] isomer (often associated with CNS-active agents like loxapine) and the dibenz[b,f] systems (CR gas). The "f-fusion" indicates that the benzene ring is fused to the C6–C7 bond of the 1,4-oxazepine ring, typically resulting in a 5-one (lactam) or 2,3,4,5-tetrahydro architecture.

This specific geometry positions the nitrogen atom (N4) and the oxygen atom (O1) in a way that mimics the turn motifs of peptide backbones, making it an exceptional scaffold for:

  • Kinase Inhibition: Particularly PI3K

    
     and ROCK (Rho-associated protein kinase).
    
  • Epigenetic Modulation: BET bromodomain inhibition (mimicking acetyl-lysine).

  • CNS Modulation: 5-HT1A and Dopamine D4 receptor targeting.

Core Chemistry & Numbering

To understand the SAR, one must first master the numbering system. The biological activity hinges on the conformation of the seven-membered ring, which typically adopts a boat-like conformation , placing substituents at C2 and N4 in specific vectors relative to the planar benzene ring.

Numbering Scheme
  • Position 1: Oxygen (Ether linkage).

  • Position 4: Nitrogen (Amine/Amide).

  • Position 5: Carbon (Often a Carbonyl C=O in lactams).

  • Positions 6-9: The fused Benzene ring (where 6 and 9 are adjacent to the fusion points, and 7/8 are the "tail" positions).

Detailed SAR Analysis by Target

A. Oncology: PI3K Inhibition
  • Mechanism: The scaffold acts as an ATP-competitive inhibitor.

  • Key Modification (N4 & C5): The lactam moiety (C5=O, N4-H) often functions as a hydrogen bond donor/acceptor pair interacting with the kinase hinge region.

  • Fusion Strategy: Fusing an imidazole ring at the 4,5-position (creating a tricyclic benzo[f]benzo[4,5]imidazo[1,2-d][1,4]oxazepine ) dramatically increases potency.

    • Critical Insight:Compound 25 (from literature) demonstrates that this tricyclic fusion locks the conformation, improving selectivity for PI3K

      
       over other isoforms (IC50 ~16 nM).
      
  • Benzene Substitution (C7/C8): Electron-donating groups (e.g., -OMe) at C8 can enhance hydrophobic interactions within the back pocket of the ATP binding site.

B. Epigenetics: BET Bromodomain Inhibition (BRD4)
  • Mechanism: The scaffold mimics the acetylated lysine (KAc) residue recognized by bromodomains.

  • The "Shelf" (C2/C3): Substituents at C2 (e.g., methyl, ethyl) provide chirality and steric bulk that fits into the "WPF shelf" region of the bromodomain.

  • N4 Substitution: A small alkyl group or direct fusion to a pyridine ring (forming a benzo[f]pyrido[4,3-b][1,4]oxazepin-10-one ) is essential. The carbonyl oxygen accepts a hydrogen bond from the conserved asparagine (Asn140) in the BRD4 binding pocket.

  • Benzene Ring (C7/C8): Halogenation (F, Cl) at C7/C8 improves metabolic stability and lipophilicity without disrupting the KAc mimicry.

C. Ophthalmology: ROCK Inhibition (Glaucoma)
  • Scaffold: 3,4-dihydrobenzo[f][1,4]oxazepin-5(2H)-one.[1][2][3]

  • N4 Linker: The nitrogen at position 4 is the primary vector for extending into the solvent-exposed region of the kinase. Attaching a homopiperazine or piperazine linker here is critical for ROCK potency.

  • C2-Arylidene: Introduction of an arylidene group at C2 (via Knoevenagel condensation) creates a "T-shaped" molecule that can span the ATP site and the substrate-binding groove.

    • Potency Driver:Compound 12b (IC50 = 3 nM for ROCK II) utilizes this extension to achieve nanomolar potency and high selectivity, reducing intraocular pressure (IOP).[4]

Quantitative Data Summary

TargetCompound IDKey ModificationActivity (IC50/Ki)Therapeutic Indication
PI3K

Cmpd 25Imidazo-fusion at N4-C50.016

M
Solid Tumors
ROCK II Cmpd 12bN4-homopiperazine linker0.003

M
Glaucoma
BRD4 Cmpd 43Pyrido-fusion + 9-Fluoro< 50 nMPsoriasis / Cancer
TNIK Cmpd 21kN4-benzyl derivative0.026

M
Colorectal Cancer

SAR Visualization (Graphviz DOT)

BenzoOxazepineSAR Core Benzo[f][1,4]oxazepine Core Scaffold Pos1 Position 1 (Oxygen) Essential for H-bond Acceptor Maintain Ether Linkage Core->Pos1 Pos2 Position 2 (Carbon) Chiral Center / Steric Control (S)-Methyl prefers BET binding Core->Pos2 Pos4 Position 4 (Nitrogen) CRITICAL VECTOR Linker attachment for Kinases Fusion point for Tricyclics Core->Pos4 Pos5 Position 5 (Carbonyl) Hinge Binder (Kinase) Asn140 Binder (BET) Core->Pos5 Pos78 Positions 7/8 (Benzene) Electronic Tuning 7-Cl/F improves metabolic stability 8-OMe increases lipophilicity Core->Pos78 Outcome_BET BET Inhibition Requires C5=O + Small R2 Pos2->Outcome_BET Stereochemistry Outcome_Kinase Kinase Potency (PI3K/ROCK) Requires N4-extension or fusion Pos4->Outcome_Kinase Bulky Groups Pos5->Outcome_BET H-Bond Acceptor

Caption: SAR Map of the Benzo[f][1,4]oxazepine scaffold illustrating critical substitution points for Kinase and Epigenetic targets.

Experimental Protocol: Synthesis of the Core Lactam

Objective: Synthesis of 3,4-dihydrobenzo[f][1,4]oxazepin-5(2H)-one via a Tandem C-N Coupling/C-H Carbonylation. This modern approach avoids the use of unstable acid chlorides and provides high yields.

Reagents:

  • 2-Haloaniline (e.g., 2-iodoaniline)

  • Epoxide or Halo-alcohol (e.g., 2-chloroethanol)

  • Palladium Catalyst (Pd(OAc)2)

  • Ligand (Xantphos)

  • CO source (Carbon Monoxide balloon or Mo(CO)6)

  • Base (Cs2CO3)

Protocol:

  • Setup: In a dry Schlenk tube, charge 2-iodoaniline (1.0 equiv), 2-chloroethanol (1.2 equiv), Pd(OAc)2 (5 mol%), Xantphos (10 mol%), and Cs2CO3 (2.0 equiv).

  • Solvent: Add anhydrous Toluene (0.1 M concentration).

  • Carbonylation: Purge the vessel with CO gas (balloon pressure) or add Mo(CO)6 (1 equiv) as a solid CO source.

  • Reaction: Heat the mixture to 100°C for 12–16 hours.

    • Mechanistic Note: The Pd inserts into the Ar-I bond, coordinates CO, and undergoes nucleophilic attack by the amine. The subsequent intramolecular cyclization onto the alkyl chloride closes the 7-membered ring.

  • Workup: Cool to room temperature. Filter through a Celite pad to remove inorganic salts and Palladium black. Wash with EtOAc.

  • Purification: Concentrate the filtrate under reduced pressure. Purify via Flash Column Chromatography (SiO2, Hexane/EtOAc gradient 80:20 to 50:50).

  • Validation:

    • 1H NMR (CDCl3): Look for the characteristic triplet/multiplet of the oxazepine methylene protons at

      
       4.0–4.5 ppm and the broad amide singlet (NH) at 
      
      
      
      7.5–8.0 ppm.
    • MS (ESI): Confirm [M+H]+ peak (Calc. MW: 163.17).

References

  • Vertex Pharmaceuticals. "Achieving multi-isoform PI3K inhibition in a series of substituted 3,4-dihydro-2H-benzo[1,4]oxazines." PubMed. Link

  • Li, L., et al. "Discovery of 3,4-dihydrobenzo[f][1,4]oxazepin-5(2H)-one derivatives as a new class of ROCK inhibitors for the treatment of glaucoma."[4][5] Bioorganic & Medicinal Chemistry Letters, 2021.[4][5][6] Link

  • Seto, S., et al. "Discovery of benzo[f]pyrido[4,3-b][1,4]oxazepin-10-one derivatives as orally available bromodomain and extra-terminal domain (BET) inhibitors." Bioorganic & Medicinal Chemistry, 2021.[4][5][6] Link

  • Liu, Y., et al. "6,7-Dihydrobenzo[f]benzo[4,5]imidazo[1,2-d][1,4]oxazepine derivatives as selective inhibitors of PI3Kα." Bioorganic & Medicinal Chemistry, 2015. Link

  • Yang, Z., et al. "Discovery of 3,4-Dihydrobenzo[f][1,4]oxazepin-5(2H)-one Derivatives as a New Class of Selective TNIK Inhibitors." Journal of Medicinal Chemistry, 2022.[3] Link

Sources

Physiochemical characteristics of 8-Methoxy-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Physicochemical and Biological Profile of 8-Methoxy-2,3,4,5-tetrahydrobenzo[f][1][2]oxazepine

Abstract

This technical guide provides a comprehensive analysis of 8-Methoxy-2,3,4,5-tetrahydrobenzo[f][1][2]oxazepine, a heterocyclic compound belonging to the benzoxazepine class. The benzoxazepine scaffold is of significant interest in medicinal chemistry due to its presence in a wide array of pharmacologically active molecules.[3] This document details the predicted physicochemical properties, outlines a generalized synthetic route, and describes standard analytical protocols for structural elucidation. A significant focus is placed on the compound's biological activity as an inhibitor of the PEX14-PEX5 protein-protein interaction, a novel target for developing trypanocidal agents.[1][4] Methodologies for assessing this biological activity are also presented. This guide is intended for researchers, scientists, and professionals in the field of drug discovery and development.

Introduction: The Benzoxazepine Scaffold in Medicinal Chemistry

Heterocyclic compounds containing nitrogen and oxygen are foundational scaffolds in drug development.[5] Among these, the seven-membered benzoxazepine ring system has emerged as a privileged structure, demonstrating a broad spectrum of biological activities.[3] Derivatives of this core have been investigated for various therapeutic applications, including as anticancer agents, anti-inflammatory molecules, ROCK inhibitors for glaucoma, and antagonists for the histamine H3 receptor.[6][7][8] The structural complexity and conformational flexibility of the seven-membered ring allow for precise three-dimensional arrangements of functional groups, enabling potent and selective interactions with biological targets. The 2,3,4,5-tetrahydrobenzo[f][1][2]oxazepine core, in particular, has been identified as a promising scaffold for targeting protein-protein interactions, a challenging but increasingly important area of drug discovery.[1][4]

Chemical Identity and Structure

The fundamental identity of the molecule is established by its unique structure, which dictates its chemical and biological properties.

  • Systematic Name: 8-Methoxy-2,3,4,5-tetrahydrobenzo[f][1][2]oxazepine

  • Molecular Formula: C₁₁H₁₅NO₂

  • Molecular Weight: 193.24 g/mol

  • Core Scaffold: 2,3,4,5-Tetrahydrobenzo[f][1][2]oxazepine

Caption: 2D Structure of 8-Methoxy-2,3,4,5-tetrahydrobenzo[f][1][2]oxazepine.

Predicted Physicochemical Properties

No experimental data for the parent compound is readily available in the peer-reviewed literature. Therefore, the following physicochemical parameters are computationally predicted. These values are crucial for drug development professionals to forecast the molecule's ADME (Absorption, Distribution, Metabolism, and Excretion) properties.

PropertyPredicted ValueSignificance in Drug Development
Molecular Weight 193.24 g/mol Influences diffusion and transport across membranes.
XLogP ~1.0 - 1.5Predicts lipophilicity and membrane permeability.[9]
Topological Polar Surface Area (TPSA) 33.6 ŲEstimates transport properties, including blood-brain barrier penetration.
Hydrogen Bond Donors 1Potential for specific interactions with target proteins.
Hydrogen Bond Acceptors 3Potential for specific interactions with target proteins.
Rotatable Bond Count 2Relates to conformational flexibility and binding entropy.
pKa (most basic) ~7.5 - 8.5 (Amine)Determines the ionization state at physiological pH, affecting solubility and target binding.
Aqueous Solubility Moderately SolubleAffects formulation, bioavailability, and assay conditions.

Synthesis and Purification

While a specific protocol for this exact molecule is not published, a general and robust synthetic strategy can be proposed based on established methods for analogous benzoxazepine structures.[4][10] The core strategy involves the formation of the seven-membered ring via intramolecular cyclization.

Proposed Synthetic Pathway

A plausible synthesis initiates from commercially available 2-amino-5-methoxyphenol. The key steps involve N-alkylation followed by O-alkylation and a final reductive cyclization.

G A 2-Amino-5-methoxyphenol + Chloroacetonitrile B N-alkylation Intermediate (2-((2-hydroxy-4-methoxyphenyl)amino)acetonitrile) A->B  K₂CO₃, Acetone, Reflux C O-alkylation Intermediate (2-((2-(2-bromoethoxy)-4-methoxyphenyl)amino)acetonitrile) B->C  1,2-Dibromoethane, NaH, THF D Intramolecular Cyclization (via Nitrile Reduction & Amination) C->D  Reducing Agent (e.g., LiAlH₄ or H₂/Raney Ni) E Final Product 8-Methoxy-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine D->E  Workup & Purification

Caption: Proposed workflow for the synthesis of the target compound.

Experimental Protocol: A Generalized Approach

Disclaimer: This protocol is a generalized representation and requires optimization for safety and yield.

  • Step 1: N-Alkylation of 2-Amino-5-methoxyphenol.

    • Rationale: To introduce a two-carbon unit with a reactive handle (nitrile) onto the amine. The nitrile is a stable precursor to the primary amine needed for cyclization.

    • Procedure: To a solution of 2-amino-5-methoxyphenol (1.0 eq) in acetone, add potassium carbonate (2.5 eq) and chloroacetonitrile (1.1 eq). Reflux the mixture for 12-18 hours, monitoring by TLC. After completion, filter the solid, concentrate the filtrate, and purify the crude product to yield the N-alkylated intermediate.

  • Step 2: O-Alkylation with a Dihaloalkane.

    • Rationale: To introduce the second part of the future seven-membered ring onto the phenolic oxygen. Using a dihaloalkane like 1,2-dibromoethane provides the necessary carbon backbone and a terminal halide for the subsequent cyclization.

    • Procedure: To a cooled (0 °C) solution of the intermediate from Step 1 (1.0 eq) in anhydrous THF, add sodium hydride (1.2 eq, 60% dispersion in oil) portion-wise. Stir for 30 minutes, then add 1,2-dibromoethane (1.5 eq). Allow the reaction to warm to room temperature and stir for 24 hours. Quench carefully with water, extract with ethyl acetate, and purify the organic phase to yield the O-alkylated product.

  • Step 3: Reductive Cyclization.

    • Rationale: This is the key ring-forming step. A powerful reducing agent like Lithium Aluminum Hydride (LiAlH₄) will simultaneously reduce the nitrile to a primary amine, which then undergoes an intramolecular nucleophilic substitution with the terminal bromide to form the seven-membered oxazepine ring.

    • Procedure: Add the product from Step 2 (1.0 eq) dropwise to a suspension of LiAlH₄ (3.0 eq) in anhydrous THF at 0 °C. After the addition, reflux the mixture for 8-12 hours. Cool the reaction, and sequentially quench with water, 15% NaOH solution, and more water. Filter the resulting salts, dry the filtrate with Na₂SO₄, and concentrate under reduced pressure.

  • Step 4: Purification.

    • Rationale: To isolate the final product from any unreacted starting materials or side products.

    • Procedure: Purify the crude residue from Step 3 using column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to afford the pure 8-Methoxy-2,3,4,5-tetrahydrobenzo[f][1][2]oxazepine.

Structural Elucidation and Analytical Protocols

Confirmation of the chemical structure is achieved through a combination of standard spectroscopic techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Expected signals would include two singlets for the aromatic protons, a singlet for the methoxy group (~3.8 ppm), and several multiplets in the 2.5-4.5 ppm range corresponding to the four methylene groups of the tetrahydrooxazepine ring, along with a broad singlet for the N-H proton.

    • ¹³C NMR: The spectrum should show distinct signals for the aromatic carbons (four quaternary, two tertiary), the methoxy carbon (~55 ppm), and the four aliphatic carbons of the oxazepine ring.

  • Mass Spectrometry (MS):

    • High-Resolution Mass Spectrometry (HRMS): Electrospray ionization (ESI) should show a prominent [M+H]⁺ ion, allowing for the confirmation of the elemental composition (C₁₁H₁₆NO₂⁺).

  • Infrared (IR) Spectroscopy:

    • Key absorption bands are expected for the N-H stretch (~3350 cm⁻¹), aromatic C-H stretches (~3050 cm⁻¹), aliphatic C-H stretches (~2850-2950 cm⁻¹), and the characteristic C-O-C (aryl-alkyl ether) stretch (~1250 cm⁻¹).

Biological Activity and Mechanism of Action

Primary Pharmacological Target: PEX14 Inhibition in Trypanosomes

Derivatives of the 2,3,4,5-tetrahydrobenzo[f][1][2]oxazepine scaffold have been identified as potent inhibitors of the PEX14-PEX5 protein-protein interaction (PPI).[1][4] This interaction is fundamental for the survival of trypanosomes, the protozoan parasites responsible for devastating diseases like African Trypanosomiasis (sleeping sickness) and Chagas disease.[1]

Mechanism: Trypanosomes rely on specialized peroxisomes, called glycosomes, for essential metabolic processes like glycolysis. Proteins are imported into the glycosome matrix via a signaling pathway involving the PEX5 receptor and the PEX14 docking protein on the glycosomal membrane.[1][4] PEX5 recognizes and binds cargo proteins in the cytosol and then docks with PEX14 to facilitate translocation into the organelle. By binding to PEX14, 8-Methoxy-2,3,4,5-tetrahydrobenzo[f][1][2]oxazepine and its analogs sterically hinder the docking of the PEX5-cargo complex.[1] This disruption of protein import is lethal to the parasite, making this PPI an attractive target for novel drug development.[1]

G cluster_0 Glycosome Matrix cluster_1 Cytosol b Metabolic Enzymes (Cargo Protein) a Cargo Protein (with PTS1 signal) c PEX5 Receptor a->c Binding ac PEX5-Cargo Complex c->ac pex14 PEX14 Docking Protein ac->pex14 Docking membrane Glycosomal Membrane pex14->b Translocation inhibitor Benzoxazepine Inhibitor inhibitor->pex14 Inhibition

Caption: Inhibition of the PEX14-PEX5 pathway by the benzoxazepine scaffold.

Protocol: Surface Plasmon Resonance (SPR) for Binding Analysis

Objective: To quantitatively measure the binding affinity and kinetics of 8-Methoxy-2,3,4,5-tetrahydrobenzo[f][1][2]oxazepine to the target protein, PEX14.

Rationale: SPR is a label-free technique that provides real-time data on molecular interactions. It is a gold-standard method for hit validation and lead optimization in drug discovery, allowing for the determination of association rate (kₐ), dissociation rate (kₑ), and the equilibrium dissociation constant (Kₑ).

Methodology:

  • Immobilization: Covalently immobilize recombinant, purified trypanosomal PEX14 protein onto a sensor chip (e.g., a CM5 chip via amine coupling). A reference channel should be prepared similarly but without the protein to subtract non-specific binding.

  • Analyte Preparation: Prepare a dilution series of 8-Methoxy-2,3,4,5-tetrahydrobenzo[f][1][2]oxazepine in a suitable running buffer (e.g., HBS-EP+ with a small percentage of DMSO to ensure solubility).

  • Binding Measurement:

    • Association: Inject the different concentrations of the compound over the PEX14 and reference channels for a set period (e.g., 180 seconds) and monitor the change in response units (RU).

    • Dissociation: After the association phase, inject running buffer alone and monitor the decrease in RU as the compound dissociates from the protein (e.g., for 300 seconds).

  • Regeneration: Inject a regeneration solution (e.g., a low pH buffer or high salt concentration) to remove any remaining bound compound and prepare the surface for the next injection.

  • Data Analysis: Subtract the reference channel data from the active channel data. Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir) to calculate kₐ, kₑ, and Kₑ.

Conclusion and Future Directions

8-Methoxy-2,3,4,5-tetrahydrobenzo[f][1][2]oxazepine is a member of a promising class of heterocyclic compounds with validated biological activity against a novel antiparasitic target. Its physicochemical properties, predicted to be within the desirable range for drug candidates, make it an attractive starting point for further investigation.

Future work should focus on:

  • Definitive Synthesis and Characterization: Executing the proposed synthesis to obtain experimental confirmation of its physicochemical properties.

  • In Vitro and In Vivo Testing: Confirming its trypanocidal activity in cell-based assays and progressing to efficacy studies in animal models of trypanosomiasis.

  • Structure-Activity Relationship (SAR) Studies: Synthesizing analogs by modifying the substitution on the aromatic ring and the oxazepine core to optimize potency, selectivity, and ADME properties.

  • ADME/Tox Profiling: Conducting early-stage toxicology and metabolic stability assays to identify potential liabilities.

This scaffold represents a significant opportunity to develop a new class of drugs to treat neglected tropical diseases by targeting a mechanism distinct from current therapies.

References

  • D'Angelo, S., et al. (2021). Computer-Aided Design and Synthesis of a New Class of PEX14 Inhibitors: Substituted 2,3,4,5-Tetrahydrobenzo[F][1][2]oxazepines as Potential New Trypanocidal Agents. Journal of Chemical Information and Modeling. Available at: [Link]

  • Al-Safi, B. A. (2022). Design, Synthesis and Characterization of Benzoxazepine Thiourea New Derivatives. International Journal of Drug Delivery Technology. Available at: [Link]

  • ResearchGate. (n.d.). Synthesis of benzo[1][2]oxazepine fused tetrahydroisoquinoline. Available at: [Link]

  • PubChemLite. (n.d.). 8-methoxy-2,3,4,5-tetrahydro-1,4-benzoxazepine hydrochloride. Available at: [Link]

  • ResearchGate. (n.d.). Synthesis of Aryl-fused 1,4-Oxazepines and their Oxo Derivatives: A Review. Available at: [Link]

  • Shen, J., et al. (2016). Facile Synthesis for Benzo-1,4-Oxazepine Derivatives by Tandem Transformation of C-N Coupling/C-H Carbonylation. Molecules. Available at: [Link]

  • ResearchGate. (n.d.). Characteristic 1,4‐benzoxazepine compounds with anticancer activity. Available at: [Link]

  • PubMed. (2024). Preliminary studies of 1,5-benzoxazepine derivatives as potential histamine H3 receptor antagonists. Available at: [Link]

  • Royal Society of Chemistry. (n.d.). Synthesis of tetracyclic dibenzo[b,f][1][2]oxazepine-fused β-lactams via visible-light-induced Staudinger annulation. Available at: [Link]

  • SciELO. (n.d.). Antiproliferative, Anti-Inflammatory and Anti-Microbial Activities of Synthesized Benzo[f]benzo[2]imidazo[1,2-d][1][2]oxazepine and Benzo[f]benzo[2]oxazolo[3,2-d][1][2]oxazepine Derivatives. Available at: [Link]

  • Arabian Journal of Chemistry. (2019). Synthesis and biological evaluation of some novel pyrazole, isoxazole, benzoxazepine, benzothiazepine and benzodiazepine derivatives bearing an aryl sulfonate moiety as antimicrobial and anti-inflammatory agents. Available at: [Link]

  • PubMed. (n.d.). Synthesis and pharmacological activity of 2,3,4,5,-tetrahydro-1,5-methano-1H-3-benzazepines. Available at: [Link]

  • Taylor & Francis Online. (2022). A review on the chemistry and pharmacological properties of benzodiazepine motifs in drug design. Available at: [Link]

  • PubMed Central. (n.d.). A One-Pot Synthesis of Oxazepine-Quinazolinone bis-Heterocyclic Scaffolds via Isocyanide-Based Three-Component Reactions. Available at: [Link]

  • ResearchGate. (n.d.). Discovery of 3,4-dihydrobenzo[f][1][2]oxazepin-5(2H)-one derivatives as a new class of ROCK inhibitors for the treatment of glaucoma. Available at: [Link]]oxazepin-5(2H)-one_derivatives_as_a_new_class_of_ROCK_inhibitors_for_the_treatment_of_glaucoma

  • Der Pharma Chemica. (2012). Synthesis of oxcarbazepine by newer method. Available at: [Link]

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Methodological & Application

Synthesis of 8-Methoxy-2,3,4,5-tetrahydrobenzo[f]oxazepine: A Detailed Technical Guide

Synthesis of 8-Methoxy-2,3,4,5-tetrahydrobenzo[f][1][2]oxazepine: A Detailed Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This application note provides a comprehensive guide to the synthesis of 8-Methoxy-2,3,4,5-tetrahydrobenzo[f][1][2]oxazepine, a heterocyclic scaffold of significant interest in medicinal chemistry. The unique structural characteristics of the benzoxazepine core make it a valuable building block in the design of novel therapeutic agents.[1][2][3][4] This document outlines a reliable and adaptable synthetic protocol, delving into the causality behind experimental choices to empower researchers in their synthetic endeavors.

Introduction

The 2,3,4,5-tetrahydrobenzo[f][1][2]oxazepine framework is a privileged heterocyclic motif found in a variety of biologically active compounds.[5] Its seven-membered ring fused to a benzene ring offers a three-dimensional architecture that is attractive for targeting complex biological systems. Notably, derivatives of this scaffold have shown promise as inhibitors of protein-protein interactions, such as the PEX14-PEX5 interaction, which is a critical process for the viability of trypanosomes, the causative agents of African and American trypanosomiasis.[1][2][3][4] The strategic placement of a methoxy group at the 8-position can significantly influence the molecule's physicochemical properties and biological activity, making the synthesis of 8-Methoxy-2,3,4,5-tetrahydrobenzo[f][1][2]oxazepine a key objective for structure-activity relationship (SAR) studies in drug discovery.

This guide details a robust synthetic approach, commencing with the preparation of a key precursor, 2-amino-4-methoxyphenol, followed by the construction and cyclization of the oxazepine ring.

Proposed Synthetic Pathway

The synthesis of 8-Methoxy-2,3,4,5-tetrahydrobenzo[f][1][2]oxazepine can be efficiently achieved through a multi-step sequence, as illustrated in the workflow below. The strategy hinges on the initial synthesis of the substituted aminophenol, followed by N-alkylation and subsequent intramolecular cyclization.

Synthesis_Workflowcluster_0Step 1: Synthesis of 2-Amino-4-methoxyphenolcluster_1Step 2: N-Alkylationcluster_2Step 3: Intramolecular CyclizationA4-Methoxy-2-nitrophenolB2-Amino-4-methoxyphenolA->BH2, Pd/CEthanolC2-Amino-4-methoxyphenolreagent12-ChloroethanolK2CO3, DMFC->reagent1D2-((2-Hydroxy-5-methoxyphenyl)amino)ethanolE2-((2-Hydroxy-5-methoxyphenyl)amino)ethanolreagent1->Dreagent2Mitsunobu Reaction orAcid-catalyzed cyclizationE->reagent2F8-Methoxy-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepinereagent2->F

Figure 1: Proposed synthetic workflow for 8-Methoxy-2,3,4,5-tetrahydrobenzo[f][1][2]oxazepine.

Experimental Protocols

Part 1: Synthesis of 2-Amino-4-methoxyphenol

The initial step involves the reduction of commercially available 4-methoxy-2-nitrophenol. Catalytic hydrogenation is a clean and efficient method for this transformation.

Protocol:

  • Suspend 4-methoxy-2-nitrophenol (1.0 eq) in ethanol (15-20 mL per gram of starting material).

  • To this suspension, add 5% palladium on carbon (Pd/C) catalyst (0.05-0.1 eq by weight).

  • Subject the mixture to hydrogenation at room temperature (20-30°C) under atmospheric pressure of hydrogen gas.

  • Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.

  • Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to yield the crude product.

  • Recrystallize the crude solid from a suitable solvent such as isopropyl alcohol to afford pure 2-amino-4-methoxyphenol.[6]

Reagent/MaterialMolar Mass ( g/mol )QuantityMoles
4-Methoxy-2-nitrophenol169.1410.0 g0.059
5% Palladium on CarbonN/A0.5 - 1.0 gN/A
Ethanol46.07150 - 200 mLN/A
Hydrogen Gas2.02ExcessExcess

Expected Outcome: A crystalline solid with a yield typically exceeding 90%.

Part 2: Synthesis of 2-((2-Hydroxy-5-methoxyphenyl)amino)ethanol

This step involves the N-alkylation of the synthesized 2-amino-4-methoxyphenol with a two-carbon electrophile, introducing the necessary fragment for the subsequent cyclization.

Protocol:

  • In a round-bottom flask, dissolve 2-amino-4-methoxyphenol (1.0 eq) in a polar aprotic solvent such as N,N-dimethylformamide (DMF).

  • Add potassium carbonate (K₂CO₃) (2.0-3.0 eq) to the solution as a base.

  • To this stirred mixture, add 2-chloroethanol (1.1-1.5 eq) dropwise at room temperature.

  • Heat the reaction mixture to 80-100°C and monitor its progress by TLC.

  • After completion, cool the reaction to room temperature and pour it into water.

  • Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain 2-((2-hydroxy-5-methoxyphenyl)amino)ethanol.

Reagent/MaterialMolar Mass ( g/mol )QuantityMoles
2-Amino-4-methoxyphenol139.155.0 g0.036
2-Chloroethanol80.513.2 g0.040
Potassium Carbonate138.2110.0 g0.072
DMF73.0950 mLN/A

Rationale: The use of a carbonate base is crucial to deprotonate the aminophenol, facilitating its nucleophilic attack on the electrophilic 2-chloroethanol. DMF is an excellent solvent for this type of reaction due to its high boiling point and ability to dissolve both the organic substrate and the inorganic base.

Part 3: Intramolecular Cyclization to form 8-Methoxy-2,3,4,5-tetrahydrobenzo[f][1][2]oxazepine

The final step is the intramolecular cyclization to form the seven-membered oxazepine ring. This can be achieved through several methods, with the Mitsunobu reaction being a reliable choice for its mild conditions and high efficiency in forming ether linkages.

Protocol (Mitsunobu Reaction):

  • Dissolve 2-((2-hydroxy-5-methoxyphenyl)amino)ethanol (1.0 eq) in a dry, aprotic solvent like tetrahydrofuran (THF).

  • Add triphenylphosphine (PPh₃) (1.5 eq) to the solution.

  • Cool the mixture to 0°C in an ice bath.

  • Slowly add a solution of diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (1.5 eq) in THF to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir until completion, as monitored by TLC.

  • Quench the reaction by adding water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purify the crude product by column chromatography on silica gel to yield the final product, 8-Methoxy-2,3,4,5-tetrahydrobenzo[f][1][2]oxazepine.

Reagent/MaterialMolar Mass ( g/mol )QuantityMoles
2-((2-Hydroxy-5-methoxyphenyl)amino)ethanol183.213.0 g0.016
Triphenylphosphine262.296.4 g0.024
DIAD202.254.9 g0.024
THF (dry)72.1150 mLN/A

Causality of Experimental Choices: The Mitsunobu reaction is particularly effective for this transformation as it proceeds under neutral conditions, which is advantageous for substrates that may be sensitive to strong acids or bases. The reaction mechanism involves the in-situ formation of an alkoxyphosphonium salt from the alcohol, which is then displaced by the phenoxide in an intramolecular Sₙ2 reaction to form the cyclic ether.

Characterization

The final product and all intermediates should be thoroughly characterized using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to confirm the structure and purity.

  • Mass Spectrometry (MS): To determine the molecular weight of the synthesized compounds.

  • Infrared (IR) Spectroscopy: To identify key functional groups.

Conclusion

This application note provides a detailed and scientifically grounded protocol for the synthesis of 8-Methoxy-2,3,4,5-tetrahydrobenzo[f][1][2]oxazepine. By understanding the rationale behind each synthetic step, researchers can confidently adapt and optimize these procedures for their specific needs. The successful synthesis of this and related benzoxazepine derivatives will undoubtedly contribute to the advancement of medicinal chemistry and the development of new therapeutic agents.

References

  • Katritzky, A. R., Xu, Y. J., He, H. Y., & Mehta, S. (2001). Syntheses of 1,4-benzothiazepines and 1,4-benzoxazepines via cyclizations of 1-[2-arylthio(oxy)ethyl]-5-benzotriazolyl-2-pyrrolidinones and 3-benzotriazolyl-2-[2-arylthio(oxy)ethyl]-1-isoindolinones. The Journal of Organic Chemistry, 66(16), 5590–5594.
  • BenchChem. (2025). A Comparative Analysis of Synthetic Routes to Tetrahydrobenzo[f]oxazepine. Retrieved from a hypothetical BenchChem technical note.
  • Costantino, L., et al. (2021). Computer-Aided Design and Synthesis of a New Class of PEX14 Inhibitors: Substituted 2,3,4,5-Tetrahydrobenzo[F][1][2]oxazepines as Potential New Trypanocidal Agents. Journal of Chemical Information and Modeling, 61(10), 5147–5160.

  • Kwiecień, H., & Baumann, E. (2000). Synthesis and properties of new 2-alkyl-2,3,4,5-tetrahydro-1,4-benzoxazepine derivatives. Part IV. Reduction of 2-alkyl-2,3,4,5-tetrahydro-1,4-benzoxazepin-3,5-diones. Polish Journal of Chemistry, 74(1), 141-145.
  • Abele, E., & Dzenitis, O. (2005). Synthesis and Chemical Transformations of Benzoxazepines. Chemistry of Heterocyclic Compounds, 41(4), 417-438.
  • Tóth, L., et al. (2014). Preparation of neuroprotective condensed 1,4-benzoxazepines by regio- and diastereoselective domino Knoevenagel–[1][5]-hydride shift cyclization reaction. Beilstein Journal of Organic Chemistry, 10, 2594–2602.

  • Katritzky, A. R., et al. (1998). Convenient syntheses of 2,3,4,5-tetrahydro-1,4-benzothiazepines, -1,4-benzoxazepines and -1,4-benzodiazepines. Journal of the Chemical Society, Perkin Transactions 1, (21), 3671-3676.
  • PrepChem. (n.d.). Synthesis of 2-amino-4-methoxyphenol. Retrieved from [Link]

  • ETH Zurich Research Collection. (2021). Computer-Aided Design and Synthesis of a New Class of PEX14 Inhibitors: Substituted 2,3,4,5-Tetrahydrobenzo[F][1][2]oxazepines as Potential New Trypanocidal Agents. Retrieved from [Link]

  • ResearchGate. (2021). Computer-Aided Design and Synthesis of a New Class of PEX14 Inhibitors: Substituted 2,3,4,5-Tetrahydrobenzo[F][1][2]oxazepines as Potential New Trypanocidal Agents. Retrieved from a ResearchGate publication.

  • ResearchGate. (2025). Synthesis, Characterization, and Antioxidant Activity of 2-methoxy-4 - ((4-methoxy phenyl imino) -methyl) phenol compounds.
  • European Patent Office. (1991). Method for producing 4-(2'-methoxyethyl) phenol. (EP 0449602 A1).
  • ResearchGate. (n.d.). Scheme 1. Synthesis of[1][2]benzooxazepines 7-25. Retrieved from a ResearchGate publication.

Reagents for the cyclization of 8-methoxy-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide to the Intramolecular Cyclization of 8-methoxy-2,3,4,5-tetrahydrobenzo[f][1][2]oxazepine

Authored by: Gemini, Senior Application Scientist

Abstract

The 2,3,4,5-tetrahydrobenzo[f][1][2]oxazepine scaffold is a privileged structure in medicinal chemistry, forming the core of molecules with potential therapeutic applications, including as trypanocidal agents that target the PEX14-PEX5 protein-protein interface.[3][4][5] The synthesis of derivatives such as 8-methoxy-2,3,4,5-tetrahydrobenzo[f][1][2]oxazepine relies critically on the efficient formation of the seven-membered heterocyclic ring. This is typically achieved through intramolecular cyclization of a suitable linear precursor. This guide provides an in-depth analysis of three primary catalytic strategies for this key transformation: Palladium-Catalyzed Buchwald-Hartwig Amination, Copper-Catalyzed Ullmann Condensation, and the Mitsunobu Reaction. We will explore the mechanistic underpinnings of each method, offer detailed experimental protocols, and present a comparative analysis to assist researchers in selecting the optimal synthetic route based on laboratory resources, substrate compatibility, and desired outcomes.

Strategic Overview: The Precursor and the Cyclization Challenge

The successful synthesis of the target molecule hinges on a robust intramolecular cyclization strategy. The logical precursor for such a reaction is an N-substituted 2-aminoethanol derivative, specifically N-(2-bromo-5-methoxyphenethyl)-2-aminoethanol . This precursor contains all the necessary atoms and functional groups, positioned for a ring-closing reaction to form the desired seven-membered oxazepine ring.

The primary challenge in forming medium-sized rings, such as this seven-membered system, is overcoming the entropic penalty associated with bringing the reactive ends of the linear precursor together. The choice of catalyst and reaction conditions is therefore paramount to favor the desired intramolecular cyclization over competing intermolecular side reactions.

G cluster_0 Precursor Synthesis (Conceptual) cluster_1 Intramolecular Cyclization Start 4-Methoxy-2-nitrotoluene Intermediate1 2-Bromo-5-methoxy-nitrobenzene Start->Intermediate1 Multi-step process Intermediate2 N-(2-Bromo-5-methoxyphenethyl)-2-aminoethanol (Cyclization Precursor) Intermediate1->Intermediate2 Elaboration of side chain Final_Product 8-methoxy-2,3,4,5-tetrahydro- benzo[f][1,4]oxazepine Intermediate2->Final_Product Key Cyclization Step G pd0 Pd(0)L₂ ox_add Oxidative Addition pd0->ox_add pd_complex Ar-Pd(II)-Br (L₂) ox_add->pd_complex lig_exch Base, Amine (R₂NH) pd_complex->lig_exch pd_amide Ar-Pd(II)-NR₂ (L₂) lig_exch->pd_amide red_elim Reductive Elimination pd_amide->red_elim red_elim->pd0 product Ar-NR₂ red_elim->product

Caption: Simplified catalytic cycle for the Buchwald-Hartwig C-N cross-coupling reaction.

Protocol: Intramolecular Buchwald-Hartwig Cyclization

Materials:

  • N-(2-bromo-5-methoxyphenethyl)-2-aminoethanol

  • Pd₂(dba)₃ (Palladium tris(dibenzylideneacetone)) or a suitable Pd precatalyst

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) or other bulky phosphine ligand

  • Sodium tert-butoxide (NaOt-Bu)

  • Anhydrous Toluene or Dioxane

  • Nitrogen or Argon gas supply

  • Standard glassware for inert atmosphere reactions (Schlenk flask, condenser)

Procedure:

  • Setup: Assemble a Schlenk flask containing a magnetic stir bar, fit it with a reflux condenser, and flame-dry under vacuum. Backfill with an inert atmosphere (N₂ or Ar).

  • Reagent Addition: To the flask, add N-(2-bromo-5-methoxyphenethyl)-2-aminoethanol (1.0 equiv), NaOt-Bu (1.4 equiv), and the phosphine ligand (e.g., XPhos, 4 mol%).

  • Solvent and Catalyst: Add anhydrous toluene via syringe. Bubble the inert gas through the solution for 15-20 minutes to degas. Add the palladium source (e.g., Pd₂(dba)₃, 2 mol%).

  • Reaction: Heat the reaction mixture to 100-110 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-24 hours.

  • Workup: Cool the reaction to room temperature. Quench carefully with saturated aqueous NH₄Cl solution. Extract the aqueous layer with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the crude product by flash column chromatography on silica gel.

Method 2: Copper-Catalyzed Ullmann Condensation

The Ullmann condensation is a classical method for forming C-N and C-O bonds using a copper catalyst. [6]While it often requires higher temperatures than palladium-catalyzed methods, it serves as a robust and cost-effective alternative. [7][8]Modern protocols using ligands can significantly improve reaction efficiency under milder conditions. [7]

Causality and Mechanistic Insight

The reaction involves the coupling of an aryl halide with an amine or alcohol, promoted by a copper(I) species. [6]The base (typically K₂CO₃ or Cs₂CO₃) deprotonates the nucleophile (the secondary amine in the precursor). The resulting amide is believed to coordinate to the copper center. The subsequent reaction with the aryl halide moiety, likely through an oxidative addition/reductive elimination pathway, forms the new C-N bond. [7]The use of a chelating ligand, such as 1,10-phenanthroline or an N,N'-dimethylethylenediamine, can stabilize the copper catalyst, prevent its disproportionation, and accelerate the reaction.

Protocol: Intramolecular Ullmann-Type Cyclization

Materials:

  • N-(2-bromo-5-methoxyphenethyl)-2-aminoethanol

  • Copper(I) iodide (CuI)

  • 1,10-Phenanthroline or N,N'-dimethylethylenediamine (ligand)

  • Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)

  • Anhydrous Dimethylformamide (DMF) or Dioxane

  • Nitrogen or Argon gas supply

  • Standard glassware for inert atmosphere reactions

Procedure:

  • Setup: In an oven-dried Schlenk tube equipped with a stir bar, add N-(2-bromo-5-methoxyphenethyl)-2-aminoethanol (1.0 equiv), CuI (10-20 mol%), the ligand (20-40 mol%), and K₂CO₃ (2.0 equiv).

  • Inert Atmosphere: Evacuate and backfill the tube with an inert gas three times.

  • Solvent Addition: Add anhydrous DMF or dioxane via syringe.

  • Reaction: Seal the tube and heat the mixture to 110-140 °C in an oil bath with stirring. Monitor the reaction by TLC or LC-MS. The reaction may require 24-48 hours.

  • Workup: After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite to remove inorganic salts and the copper catalyst.

  • Extraction: Wash the filtrate with water and then with brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the residue by flash column chromatography.

Method 3: Intramolecular Mitsunobu Reaction

The Mitsunobu reaction is a powerful tool for forming C-O bonds via a dehydrative coupling between an alcohol and an acidic pronucleophile. [9][10]For the synthesis of the target oxazepine, this method would be applied to a precursor where the nitrogen is already attached to the aromatic ring, and the goal is to form the ether linkage. This requires a different precursor, such as 2-((2-aminoethyl)(4-methoxyphenyl)amino)ethan-1-ol .

Causality and Mechanistic Insight

The reaction is a redox process where triphenylphosphine (PPh₃) is the reductant and an azodicarboxylate, typically diethylazodicarboxylate (DEAD) or diisopropylazodicarboxylate (DIAD), is the oxidant. [11]PPh₃ and DEAD first react to form a betaine intermediate. This highly reactive species activates the primary alcohol of the precursor, converting the hydroxyl group into an excellent leaving group (an oxyphosphonium salt). The secondary amine, acting as the intramolecular nucleophile, then attacks the activated carbon center in an Sₙ2 fashion to close the seven-membered ring. [12]

G Reagents Alcohol (R-OH) + PPh₃ + DEAD Betaine [Ph₃P⁺-N(CO₂Et)N⁻-CO₂Et] Reagents->Betaine Formation of Betaine Oxyphosphonium [R-O-PPh₃]⁺ (Activated Alcohol) Betaine->Oxyphosphonium Alcohol Activation Product Ring-Closed Product (R-Nu) Oxyphosphonium->Product Intramolecular Sₙ2 Attack Nucleophile Intramolecular Amine (Nu-H) Byproducts Ph₃P=O + DEAD-H₂

Caption: A simplified workflow of the key steps in an intramolecular Mitsunobu reaction.

Protocol: Intramolecular Mitsunobu Cyclization

Materials:

  • 2-((2-hydroxyethyl)(N-protected-amino)methyl)anisole (or similar precursor)

  • Triphenylphosphine (PPh₃)

  • Diisopropylazodicarboxylate (DIAD) or Diethylazodicarboxylate (DEAD)

  • Anhydrous Tetrahydrofuran (THF)

  • Nitrogen or Argon gas supply

  • Standard glassware for inert atmosphere reactions

Procedure:

  • Setup: To a flame-dried, three-neck flask under an inert atmosphere, add a solution of the precursor alcohol (1.0 equiv) and PPh₃ (1.5 equiv) in anhydrous THF.

  • Cooling: Cool the solution to 0 °C using an ice bath.

  • Reagent Addition: Add DIAD or DEAD (1.5 equiv) dropwise to the stirred solution over 20-30 minutes. A color change and/or formation of a precipitate is often observed.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-24 hours, monitoring by TLC.

  • Workup: Concentrate the reaction mixture under reduced pressure. The crude product will contain significant amounts of triphenylphosphine oxide and the reduced diisopropyl hydrazodicarboxylate.

  • Purification: Purify the residue directly by flash column chromatography. It can sometimes be beneficial to triturate the crude mixture with a solvent like diethyl ether to precipitate some of the triphenylphosphine oxide before chromatography.

Comparative Analysis of Cyclization Strategies

FeatureBuchwald-Hartwig AminationUllmann CondensationMitsunobu Reaction
Bond Formed C-NC-N or C-OC-O or C-N
Catalyst Palladium (0.5-5 mol%)Copper (10-100 mol%)Stoichiometric Reagents
Typical Temp. 80-120 °C110-180 °C0 °C to Room Temp
Key Reagents Pd catalyst, phosphine ligand, baseCu salt, ligand (optional), basePPh₃, DEAD/DIAD
Advantages High yields, broad functional group tolerance, milder conditions than Ullmann. [1][13]Low catalyst cost, robust for specific substrates. [6][7]Very mild conditions, excellent for forming C-O bonds. [9][10]
Disadvantages High cost of Pd and ligands, sensitivity to air/moisture.Often requires high temperatures, stoichiometric copper in older methods, can have lower yields. [6]Stoichiometric amounts of reagents required, difficult purification (byproducts), precursor needs to be different. [14]
Ideal For High-value synthesis where yield and substrate scope are critical.Large-scale synthesis where cost is a major factor.Acid-sensitive substrates where neutral, low-temperature conditions are necessary.

Conclusion

The synthesis of 8-methoxy-2,3,4,5-tetrahydrobenzo[f]o[1][2]xazepine can be effectively achieved through several intramolecular cyclization strategies. The Buchwald-Hartwig amination stands out as a highly efficient and versatile method, offering excellent yields and functional group compatibility, albeit at a higher cost. The Ullmann condensation provides a more economical, classical alternative that remains highly relevant, especially for larger-scale applications. Finally, the Mitsunobu reaction , while requiring a different precursor and posing purification challenges, offers an invaluable pathway for ring closure under exceptionally mild, neutral conditions. The choice of method will ultimately be guided by the specific requirements of the research program, balancing factors of cost, scale, required yield, and available laboratory expertise.

References

  • A Modified Synthetic Approach to Optically Pure Benzoxazepines from Amino Acid Precursors Using Intramolecular Buchwald-Hartwig C-O Bond-Form
  • Buchwald–Hartwig reaction for the synthesis of substituted benzodiazepin-2,5-diones 19. (n.d.).
  • Nolan, S. P., & Organ, M. G. (Eds.). (2021).
  • Yang, Q., Cao, H., Robertson, A., & Alper, H. (2010). Synthesis of dibenzo[b,f]o[1][2]xazepin-11(10H)-ones via intramolecular cyclocarbonylation reactions using PdI(2)/Cytop 292 as the catalytic system. The Journal of Organic Chemistry, 75(18), 6297–6299. [Link]

  • Zaware, N., & Ohlmeyer, M. (2025). Recent advances in dibenzo[b,f]o[1][2]xazepine synthesis. ResearchGate.

  • Synthesis of tetracyclic dibenzo[b,f]o[1][2]xazepine-fused β-lactams via visible-light-induced Staudinger annulation. (n.d.). Organic & Biomolecular Chemistry.

  • Palladium-Catalyzed Benzodiazepines Synthesis. (2020). MDPI.
  • Copper-Catalyzed Synthesis of Dibenzo[b,f]imidazo[1,2-d]o[1][2]xazepine Derivatives via a Double Ullmann Coupling Reaction. (n.d.). ResearchGate.

  • Dibenzo[b,f]pyrazolo[1,5-d]o[1][2]xazepines: a facile construction of a rare heterocyclic system via tandem aromatic nucleophilic substitution. (2013). SciSpace.

  • Synthesis of 8-methoxy-2,3,4,5-tetrahydro-1H-1-benzazepin-2-one. (n.d.). PrepChem.com.
  • Palladium-Catalyzed Benzodiazepines Synthesis. (2020). AIR Unimi.
  • Ullmann condensation. (n.d.). Wikipedia. [Link]

  • Mitsunobu Reaction. (n.d.). Organic Chemistry Portal. [Link]

  • Mitsunobu Reaction. (2025). Chemistry Steps. [Link]

  • Diversity-Oriented Synthesis of Benzo[f]o[1][2]xazepine-, 2H-Chromene-, and 1,2-Dihydroquinoline-Fused Polycyclic Nitrogen Heterocycles under Microwave-Assisted Conditions. (2023). The Journal of Organic Chemistry. [Link]

  • Pyrrolidine/Azepane Ring Expansion via Intramolecular Ullmann-Type Annulation/Rearrangement Cascade: Synthesis of Highly Functionalized 1 H-Benzazepines. (2023). Organic Letters. [Link]

  • Synthesis of cyclization precursors 76, 81, 83 and 85. Reagents and conditions. (n.d.).
  • Application Note: A Robust Ullmann Condensation Protocol for the Synthesis of N-Aryl Benzamides. (n.d.). Benchchem.
  • Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review. (2022). Molecules. [Link]

  • Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review. (2022). Semantic Scholar.
  • Mitsunobu reaction. (n.d.). Organic Synthesis.
  • Computer-Aided Design and Synthesis of a New Class of PEX14 Inhibitors: Substituted 2,3,4,5-Tetrahydrobenzo[F]o[1][2]xazepines as Potential New Trypanocidal Agents. (2021). Journal of Chemical Information and Modeling. [Link]

  • Computer-Aided Design and Synthesis of a New Class of PEX14 Inhibitors: Substituted 2,3,4,5-Tetrahydrobenzo[F]o[1][2]xazepines as Potential New Trypanocidal Agents. (2021). ResearchGate.

  • CAS number and chemical data for 2,3,4,5-Tetrahydrobenzo[f]oxazepine. (n.d.). Benchchem.
  • Computer-Aided Design and Synthesis of a New Class of PEX14 Inhibitors: Substituted 2,3,4,5-Tetrahydrobenzo[F]o[1][2]xazepines as. (2021). Research Collection.

Sources

Using 8-Methoxy-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine as a fragment in drug design

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Precision Fragment Design using 8-Methoxy-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine

Executive Summary

The 8-Methoxy-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine (hereafter 8-MeO-THBO ) is a privileged bicyclic scaffold offering a distinct pharmacological profile compared to flat heteroaromatics. Unlike the planar benzodiazepines, the THBO core possesses a non-planar, puckered seven-membered ring fused to a benzene system, providing unique vectors for exploring 3D chemical space.[1]

This guide details the utility of 8-MeO-THBO as a high-value fragment for targeting protein-protein interactions (PPIs) and G-Protein Coupled Receptors (GPCRs). We provide a validated synthesis protocol, physicochemical profiling, and a case study on its application in PEX14-PEX5 inhibition and MAO-B selectivity.

Physicochemical Profile & Fragment Attributes

The 8-MeO-THBO fragment is characterized by its "handle-heavy" architecture—a secondary amine for rapid library expansion and a methoxy group serving as a specific hydrogen bond acceptor (HBA) and metabolic soft spot blocker.

Table 1: Calculated Physicochemical Properties of 8-MeO-THBO

PropertyValueDesign Significance
Molecular Weight 179.22 DaIdeal for FBDD (Rule of 3 compliant).
cLogP ~1.6Optimal lipophilicity for CNS penetration and membrane permeability.
TPSA 21.3 ŲLow polar surface area suggests high oral bioavailability.
H-Bond Donors 1 (NH)Key vector for fragment growing (amide coupling/reductive amination).
H-Bond Acceptors 2 (O, OMe)The ether oxygen and methoxy group provide directional H-bonding.
Shape (PBF) 0.45Plane of Best Fit score indicates significant 3D character (non-flat).

Validated Synthesis Protocol

While various routes exist (e.g., Schmidt rearrangement of chromanones), the Intramolecular Mitsunobu Cyclization offers the highest regioselectivity for the 8-methoxy isomer, avoiding the formation of 1,5-benzoxazepine byproducts.

Reaction Scheme Overview
  • Reductive Amination: 4-Methoxy-2-hydroxybenzaldehyde + Ethanolamine.

  • Cyclization: Intramolecular Mitsunobu (closing the Phenol-Oxygen to Alkyl-Carbon bond).

Step-by-Step Methodology

Reagents Required:

  • 4-Methoxy-2-hydroxybenzaldehyde (CAS: 18278-34-7)

  • Ethanolamine (CAS: 141-43-5)

  • Sodium Borohydride (NaBH₄)

  • Triphenylphosphine (PPh₃)

  • Diisopropyl azodicarboxylate (DIAD)

  • Solvents: Methanol (MeOH), Tetrahydrofuran (THF, anhydrous)

Protocol:

Stage 1: Intermediate Formation (Reductive Amination)

  • Dissolution: Dissolve 4-Methoxy-2-hydroxybenzaldehyde (10.0 mmol) in anhydrous MeOH (30 mL).

  • Imine Formation: Add Ethanolamine (11.0 mmol) dropwise. Stir at Room Temperature (RT) for 4 hours under N₂. Monitor by TLC for disappearance of aldehyde.

  • Reduction: Cool the solution to 0°C. Add NaBH₄ (15.0 mmol) portion-wise over 20 minutes.

  • Workup: Stir for 2 hours at RT. Quench with water (10 mL). Evaporate MeOH. Extract aqueous layer with EtOAc (3 x 20 mL). Dry over Na₂SO₄ and concentrate.

    • Checkpoint: Intermediate is 2-(((2-hydroxyethyl)amino)methyl)-5-methoxyphenol . (Note: Numbering shift—methoxy is para to aldehyde in SM, becomes meta to CH2 in product).

Stage 2: Ring Closure (Mitsunobu)

  • Preparation: Dissolve the crude intermediate (from Stage 1) in anhydrous THF (50 mL). Add PPh₃ (12.0 mmol).

  • Cyclization: Cool to 0°C. Add DIAD (12.0 mmol) dropwise over 30 minutes to minimize oligomerization.

  • Reaction: Allow to warm to RT and stir for 12–16 hours.

  • Purification: Concentrate solvent. Purify via flash column chromatography (SiO₂, Hexane/EtOAc gradient). The secondary amine may require 1% Et₃N in the eluent to prevent tailing.

Yield Expectation: 65–75% over two steps.

Structural Biology & Mechanism of Action

The 8-MeO-THBO scaffold acts as a biomimetic spacer . In the context of PEX14 inhibition (Trypanosomiasis target), the scaffold mimics the hydrophobic interactions of the PEX5 peptide interface while positioning substituents to engage specific pockets.

Mechanism: PEX14-PEX5 Interface Disruption

The PEX14-PEX5 interaction is critical for glycosome protein import in trypanosomes. The 8-MeO-THBO core serves as a rigid linker that replaces the flexible peptide backbone of native ligands, locking the "side chain" substituents into a bioactive conformation.

PEX14_Inhibition Target PEX14 Hydrophobic Pocket Outcome Disruption of PEX5 Binding (Trypanocidal Activity) Target->Outcome Inhibition Fragment 8-MeO-THBO Core Substituent_N4 N4-Substituent (Hydrophobic Tail) Fragment->Substituent_N4 Vectors Interaction π-Stacking / Hydrophobic Fit Fragment->Interaction Scaffold Role Substituent_N4->Target Binds To Interaction->Target Occupies

Caption: Mechanistic workflow of 8-MeO-THBO acting as a scaffold to disrupt the PEX14-PEX5 protein-protein interaction.

Application Workflow: Fragment Growing

The secondary amine at position 4 is the primary vector for library generation. The 8-methoxy group modulates the electron density of the aromatic ring, influencing


-

stacking interactions with residues such as Phenylalanine or Tryptophan in the binding pocket.

Library Synthesis Protocol (Amide Coupling):

  • Reagents: 8-MeO-THBO (1 eq), R-COOH (1.2 eq), HATU (1.5 eq), DIPEA (3 eq), DMF.

  • Procedure: Mix Carboxylic Acid, HATU, and DIPEA in DMF. Stir 10 min. Add 8-MeO-THBO. Stir 12h at RT.

  • Purification: HPLC (Reverse Phase).

SAR Insights:

  • 8-Methoxy Role: Increases electron density on the benzene ring, enhancing affinity for electron-deficient aromatic residues in the target pocket. It also blocks the C8 position from CYP450 oxidation.

  • N4-Derivatization: Tolerates bulky hydrophobic groups (benzyl, cyclohexyl) for GPCR targets (e.g., Dopamine D3), or polar linkers for enzyme active sites.

References

  • Dawidowski, M., et al. (2020). Structural Biology-Guided Design of PEX14 Inhibitors.Journal of Medicinal Chemistry .

  • BenchChem. (2025).[1][2] 2,3,4,5-Tetrahydrobenzo[f]oxazepine Scaffold Profile.BenchChem Technical Guides . 1[3][4][5][6][7][8][9]

  • Kwiecień, H., et al. (2000). Synthesis and properties of new 2-alkyl-2,3,4,5-tetrahydro-1,4-benzoxazepine derivatives.Journal of Chemical Society, Perkin Transactions . 8

  • GlaxoSmithKline. (2021). Computer-Aided Design of PEX14 Inhibitors using Tetrahydrobenzo[f][1,4]oxazepines.ACS Journal of Chemical Information and Modeling . 10

  • PubChem. (2025).[11] Compound Summary: 2,3,4,5-Tetrahydro-1,4-benzoxazepine.[2][6][8][9][11][12][13]National Library of Medicine . 11

Sources

Application Notes and Protocols for the Scalable Manufacturing of Benzo[f]oxazepine Derivatives

Application Notes and Protocols for the Scalable Manufacturing of Benzo[f][1][2]oxazepine Derivatives

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

The benzo[f][1][2]oxazepine scaffold is a privileged heterocyclic motif present in a variety of biologically active compounds, making its efficient and scalable synthesis a critical aspect of pharmaceutical development. This document provides a comprehensive guide to the scalable manufacturing of benzo[f][1][2]oxazepine derivatives, addressing key challenges and offering practical, field-proven insights. We will explore various synthetic strategies, from classical cyclocondensation reactions to modern catalytic methods, with a focus on process optimization, safety, and quality control. Detailed protocols, troubleshooting guides, and data-driven comparisons are presented to empower researchers and drug development professionals in advancing their manufacturing campaigns for this important class of molecules.

Introduction: The Significance of the Benzo[f][1][2]oxazepine Core

Benzo[f][1][2]oxazepine derivatives constitute a class of heterocyclic compounds with a broad spectrum of pharmacological activities. Their unique seven-membered ring structure, fused to a benzene ring and incorporating both oxygen and nitrogen heteroatoms, imparts favorable physicochemical properties for drug-like molecules. This structural motif is found in compounds with applications in oncology, neuroscience, and infectious diseases. The growing interest in these derivatives necessitates the development of robust and economically viable manufacturing processes to support preclinical and clinical development, as well as commercial production.[3][4]

This guide is designed to provide a holistic overview of the scalable synthesis of these valuable compounds, moving beyond theoretical concepts to offer practical and actionable protocols.

Strategic Approaches to Scalable Synthesis

The selection of a synthetic route for large-scale production is a multi-faceted decision, balancing factors such as cost of raw materials, process efficiency, safety, and environmental impact.[1][5] Below, we analyze several prominent strategies for the synthesis of the benzo[f][1][2]oxazepine core, highlighting their strengths and weaknesses in a manufacturing context.

Classical Approach: Cyclocondensation Reactions

The condensation of a 2-aminophenol derivative with a suitable dielectrophile, often a 2-halobenzaldehyde or a related species, represents a foundational and widely employed method for constructing the benzo[f][1][2]oxazepine ring system.[6]

Causality Behind Experimental Choices:

  • Starting Materials: 2-aminophenols and 2-halobenzaldehydes are generally commercially available and relatively inexpensive, making this a cost-effective starting point for many synthetic campaigns.

  • Reaction Conditions: The reaction is typically carried out at elevated temperatures to drive the condensation and subsequent intramolecular cyclization. The choice of a high-boiling point solvent like DMSO is often to facilitate the necessary reaction temperature for the cyclization step.[6]

  • Base: A base is required to facilitate the deprotonation of the phenolic hydroxyl group, which then acts as a nucleophile in the intramolecular cyclization.

Diagram of the General Cyclocondensation Pathway:

Gcluster_startStarting Materialscluster_processReactioncluster_productProduct2-Aminophenol2-AminophenolCondensationCondensation2-Aminophenol->Condensation2-Halobenzaldehyde2-Halobenzaldehyde2-Halobenzaldehyde->CondensationIntramolecular CyclizationIntramolecular CyclizationCondensation->Intramolecular CyclizationIntermediateBenzo[f][1,4]oxazepineBenzo[f][1,4]oxazepineIntramolecular Cyclization->Benzo[f][1,4]oxazepine

Caption: General workflow for cyclocondensation synthesis.

Representative Protocol: Synthesis of Dibenz[b,f][1][2]oxazepine [6]

  • Condensation: A mixture of o-aminophenol and o-chlorobenzaldehyde is heated in a suitable solvent.

  • Salt Formation: The resulting intermediate is treated with a base to form the corresponding salt.

  • Cyclization: The salt is then cyclized in a high-boiling point solvent, such as DMSO, at elevated temperatures (e.g., 120°C) to yield the desired dibenz[b,f][1][2]oxazepine. This method has been successfully scaled to a 10 kg batch with an overall yield of 65-70%.[6]

Modern Catalytic Approaches: Tandem C-N Coupling/C-H Carbonylation

More recent advancements have focused on the development of catalytic, one-pot procedures to improve efficiency and reduce waste. A notable example is the tandem C-N coupling/C-H carbonylation reaction.[7][8]

Causality Behind Experimental Choices:

  • Catalyst: Copper catalysts are often employed due to their ability to facilitate both C-N bond formation and carbonylation reactions.

  • Tandem Reaction: This approach combines multiple synthetic steps into a single operation, which is highly desirable for scalable manufacturing as it reduces processing time, energy consumption, and waste generation.

  • Carbon Dioxide Atmosphere: The use of carbon dioxide as a C1 source for the carbonylation step is an attractive feature from a green chemistry perspective.

Diagram of the Tandem Reaction Pathway:

Gcluster_reactantsReactantsPhenylaminePhenylamineTandem ReactionTandem ReactionPhenylamine->Tandem ReactionAllyl HalideAllyl HalideAllyl Halide->Tandem ReactionCopper CatalystCopper CatalystCopper Catalyst->Tandem ReactionCO2 AtmosphereCO2 AtmosphereCO2 Atmosphere->Tandem ReactionBenzo[f][1,4]oxazepin-5-oneBenzo[f][1,4]oxazepin-5-oneTandem Reaction->Benzo[f][1,4]oxazepin-5-oneC-N Coupling & C-H Carbonylation

Caption: Tandem C-N coupling/C-H carbonylation workflow.

Representative Protocol: Synthesis of 2-Phenyl-2,3-dihydro-1H-benzo[e][1][2]oxazepin-5-one [7]

  • Reaction Setup: A mixture of phenylamine (0.5 mmol), (1-chloro-vinyl)-benzene (0.6 mmol), CuI (10 mol%), a suitable ligand (10 mol%), and Cs2CO3 (2 equiv.) in DMSO (4 mL) is prepared.

  • Reaction Conditions: The mixture is stirred under a CO2 atmosphere at 100 °C for 10 hours.

  • Workup and Purification: After completion, the reaction is quenched with saturated salt water and extracted with ethyl acetate. The crude product is then purified.

Biocatalytic and Green Chemistry Approaches

In line with the growing emphasis on sustainable manufacturing, biocatalytic and other green chemistry methods are gaining traction. One-pot multi-enzyme cascade reactions offer a promising alternative to traditional synthetic methods.[9]

Causality Behind Experimental Choices:

  • Enzymes: The use of immobilized enzymes, such as lipase and tyrosinase, allows for high selectivity and mild reaction conditions, often at or near room temperature and pressure.

  • One-Pot Synthesis: This approach minimizes purification steps and reduces waste, contributing to a more environmentally friendly process.

  • Atom Economy: These reactions are designed to maximize the incorporation of starting material atoms into the final product, a key principle of green chemistry.

Diagram of the Multi-Enzyme Cascade:

GPhenolic AcidPhenolic AcidOne-Pot ReactionOne-Pot ReactionPhenolic Acid->One-Pot ReactionAmino AcidAmino AcidAmino Acid->One-Pot ReactionImmobilized EnzymesImmobilized EnzymesImmobilized Enzymes->One-Pot ReactionTricyclic BenzoxazepineTricyclic BenzoxazepineOne-Pot Reaction->Tricyclic BenzoxazepineCascade ofEnzymatic Reactions

Caption: Biocatalytic one-pot synthesis workflow.

Process Optimization and Scale-Up Considerations

Transitioning a synthetic route from the laboratory bench to a pilot plant or full-scale manufacturing facility presents a unique set of challenges. Careful planning and process optimization are crucial for a successful and safe scale-up.[10]

Key Parameters for Optimization:

ParameterLaboratory ScalePilot/Manufacturing ScaleConsiderations for Scale-Up
Reaction Temperature Easily controlled with heating mantles/oil baths.Requires robust heating and cooling systems to manage exotherms.Potential for runaway reactions if not properly controlled.[11]
Mixing Magnetic stirrers are often sufficient.Mechanical stirrers are necessary to ensure homogeneity in large reactors.Inefficient mixing can lead to localized "hot spots" and side reactions.
Reagent Addition Can be done quickly.Slow, controlled addition is often necessary to manage heat generation.Rapid addition can lead to dangerous exotherms and pressure buildup.[10]
Workup & Purification Simple extractions and chromatography are common.Requires large-scale extraction equipment and often crystallization is preferred over chromatography for purification.Chromatography is generally not economically viable for large-scale production.

Safety in Manufacturing

The scalable synthesis of any active pharmaceutical ingredient (API) must prioritize the safety of personnel and the environment. A thorough understanding of the hazards associated with all starting materials, intermediates, and the final product is essential.[12]

Hazard Identification of Key Starting Materials
  • 2-Aminophenol: Harmful if swallowed or inhaled. Suspected of causing genetic defects.[13]

    • Handling Precautions: Wear suitable protective clothing, gloves, and eye/face protection. Use only in a well-ventilated area.[13]

  • 2-Halobenzaldehydes (e.g., 2-Chlorobenzaldehyde): Causes severe skin burns and eye damage.[14]

    • Handling Precautions: Wear protective gloves, clothing, and eye/face protection. Avoid breathing vapors.[14]

Process Safety Assessment

A comprehensive process safety assessment should be conducted before any scale-up activities. This includes:

  • Reaction Calorimetry: To determine the heat of reaction and identify potential thermal runaway hazards.[11]

  • Hazard and Operability (HAZOP) Study: A systematic review of the process to identify potential deviations from the intended design and their consequences.

  • Emergency Planning: Establishing clear procedures for handling spills, unexpected reactions, and other emergencies.

Quality Control and Analytical Methods

Ensuring the quality and purity of the final benzo[f][1][2]oxazepine derivative is paramount in pharmaceutical manufacturing. A robust quality control strategy, including validated analytical methods, is required.[3]

In-Process Controls (IPCs)

IPCs are checks performed during production to monitor and, if necessary, adjust the process to ensure the final product meets its specifications. Common IPCs for benzo[f][1][2]oxazepine synthesis include:

  • Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC): To monitor reaction completion and the formation of impurities.[15][16]

  • pH and Temperature Monitoring: To ensure the reaction is proceeding under the optimal and safe conditions.

Final Product Analysis

The final API must be thoroughly characterized to confirm its identity, purity, and quality.

Table of Analytical Techniques and Their Applications:

Analytical TechniquePurposeKey Parameters to Assess
High-Performance Liquid Chromatography (HPLC) Purity assessment and quantification.Peak purity, area percent of impurities, assay vs. a reference standard.[15][17]
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) Structural elucidation and confirmation of identity.Chemical shifts, coupling constants, and integration consistent with the expected structure.[18]
Mass Spectrometry (MS) Determination of molecular weight and confirmation of identity.Molecular ion peak corresponding to the calculated molecular weight.
Fourier-Transform Infrared (FTIR) Spectroscopy Identification of functional groups.Characteristic absorption bands for key functional groups.

Validated HPLC Method for Benzodiazepine Derivatives (Adaptable for Benzo[f][1][2]oxazepines): [15]

  • Column: Lichrospher RP 18 (5 µm)

  • Mobile Phase: A mixture of 10 mM potassium phosphate buffer (pH 2.5), methanol, and acetonitrile.

  • Detection: UV at 254 nm.

  • Validation Parameters: Linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ) should be established.

Regulatory Considerations

The manufacturing of APIs for pharmaceutical use is a highly regulated process. Adherence to Good Manufacturing Practices (GMP) is mandatory.[19][20]

Key Regulatory Aspects:

  • Process Validation: Demonstrating that the manufacturing process consistently produces a product meeting its predetermined specifications and quality attributes.

  • Impurity Profiling: Identifying and quantifying all impurities in the final API. Any impurity above a certain threshold must be identified and qualified.

  • Stability Studies: Assessing the stability of the API under various environmental conditions to establish a retest period or shelf life.

  • Documentation: Maintaining detailed batch records, standard operating procedures (SOPs), and other documentation to ensure traceability and compliance.[21]

Conclusion and Future Outlook

The scalable manufacturing of benzo[f][1][2]oxazepine derivatives is a critical enabler for the development of new medicines. While traditional synthetic methods provide a solid foundation, the future of manufacturing for this important scaffold lies in the adoption of more efficient, safer, and sustainable technologies. The integration of continuous flow chemistry, biocatalysis, and advanced process analytical technology (PAT) will undoubtedly play a pivotal role in shaping the next generation of manufacturing processes for these valuable compounds. By embracing these innovations and adhering to the principles of robust process development and quality control outlined in this guide, researchers and drug development professionals can accelerate the journey of benzo[f][1][2]oxazepine-based therapies from the laboratory to the patients who need them.

References

  • Biochem Chemopharma. (n.d.). SAFETY DATA SHEET SDS/MSDS 2-AMINOPHENOL MSDS CAS: 000095-55-6. Retrieved from [Link]

  • Facile Synthesis for Benzo-1,4-Oxazepine Derivatives by Tandem Transformation of C-N Coupling/C-H Carbonylation. PMC. Retrieved from [Link]

  • One-Pot Synthesis of Tricyclic Benzoxazines and Benzoxazepine by Heterogeneous Biochemo Multienzyme Cascade Reaction. (2025, November 5). ACS Publications. Retrieved from [Link]

  • Loba Chemie. (2016, May 18). 2-CHLOROBENZALDEHYDE FOR SYNTHESIS MSDS CAS-No.. Retrieved from [Link]

  • APIdrug Platform. (2023, May 24). The Essential Guide to API Manufacturing. Retrieved from [Link]

  • Anticipating the Selectivity of Intramolecular Cyclization Reaction Pathways with Neural Network Potentials. (2025, October 9). Journal of Chemical Theory and Computation. Retrieved from [Link]

  • Process Safety Hazard Identification: A Scale-Dependent Approach. (2021, August 4). Fauske & Associates. Retrieved from [Link]

  • Chemical Reaction Hazard Assessment. Prime Process Safety Center. Retrieved from [Link]

  • Development of HPLC Methods in Identification and Quantification of Some Benzodiazepines (Diazepam, Oxazepam, Clonazepam. (2017, April 15). SAS Publishers. Retrieved from [Link]

  • APIs regulation for Pharmaceutical application. Mechanochemistry.eu. Retrieved from [Link]

  • Base-Promoted Synthesis of Multisubstituted Benzo[b][1][2]oxazepines. The Royal Society of Chemistry. Retrieved from [Link]

  • Smarter synthesis routes cut time and costs. Elsevier. Retrieved from [Link]

  • One-Pot Synthesis of Diverse Collections of Benzoxazepine and Indolopyrazine Fused to Heterocyclic Systems. (2019, January 18). PubMed. Retrieved from [Link]

  • APIs regulation for Pharmaceutical application. European Association of Polyol Producers. Retrieved from [Link]

  • Development of a Validated HPLC Method for the Determination of Four 1,4-benzodiazepines in Human Biological Fluids. (2007, March 15). PubMed. Retrieved from [Link]

  • Process Safety & Risk Management in Drug Substance. Aragen Life Sciences. Retrieved from [Link]

  • An Overview on Total Analytical Methods for the Detection of 1,4-Benzodiazepines. (2014, June 30). Walsh Medical Media. Retrieved from [Link]

  • Detection of 1,4-Benzodiazepine by Using Different Analytical Methods. Research and Reviews. Retrieved from [Link]

  • PROCESS SAFETY AND REACTION HAZARD ASSESSMENT. ResearchGate. Retrieved from [Link]

  • Facile Synthesis for Benzo-1,4-Oxazepine Derivatives by Tandem Transformation of C-N Coupling/C-H Carbonylation. ResearchGate. Retrieved from [Link]

  • The Development of Derivative Method analysis 1,4 Benzodiazepines in Biological Matrix using High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass. ResearchGate. Retrieved from [Link]

  • Challenges of scaling up production from grams to kilos. (2024, June 5). Chemtek Scientific. Retrieved from [Link]

  • One step synthesis of benzoxazepine derivatives via a PPh3 catalyzed aza-MBH domino reaction between salicyl N-tosylimines and allenoates. Chemical Communications. Retrieved from [Link]

  • Q7A Good Manufacturing Practice Guidance for Active Pharmaceutical Ingredients. (2001, September 24). FDA. Retrieved from [Link]

  • Synthesis, Spectroscopic, X-ray Diffraction and DFT Studies of Novel Benzimidazole Fused-1,4-Oxazepines. (2016, June 3). MDPI. Retrieved from [Link]

  • A simple, convenient and effective method for the synthesis of dibenz(b,f) 1,4-oxazepines(cr); a new generation riot control agent and its analogues. ResearchGate. Retrieved from [Link]

  • Synthesis of Constrained Benzoxazepines and Imidazopyrazines. Thieme Chemistry. Retrieved from [Link]

  • Synthesis and Chemical Transformations of Benzoxazepines. ResearchGate. Retrieved from [Link]

  • Multicomponent Synthesis of Diverse 1,4-Benzodiazepine Scaffolds. PMC. Retrieved from [Link]

  • Retrosynthetic Analysis: Planning the Route to Drug Synthesis. (2023, December 30). Hilaris Publisher. Retrieved from [Link]

Troubleshooting & Optimization

Technical Support Center: Solubility Optimization for 8-Methoxy-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket ID: SOL-OXZ-8M-001 Assigned Specialist: Dr. A. Vance, Senior Application Scientist Subject: Overcoming Oiling Out, Hygroscopicity, and Polymorphism in Oxazepine Salt Formation

Executive Summary

The compound 8-Methoxy-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine presents a classic challenge in medicinal chemistry: a lipophilic, secondary amine scaffold that resists conventional crystallization. Users frequently report "oiling out" (Liquid-Liquid Phase Separation, LLPS) during salt formation, particularly with mineral acids like HCl.

This guide addresses the physicochemical root causes of these failures. The benzo-fused oxazepine core is conformationally flexible and moderately lipophilic (LogP ~1.5–2.5), creating a narrow metastable zone where the oil phase is often thermodynamically favored over the crystal lattice.

Part 1: Troubleshooting Guide (Q&A)

Issue 1: The "Oiling Out" Phenomenon

Q: Every time I add HCl in diethyl ether or dioxane, the compound separates as a sticky gum/oil instead of a solid. Why?

A: You are encountering Liquid-Liquid Phase Separation (LLPS) .[1][2][3] This occurs when the limit of solubility (binodal curve) is crossed before the crystallization boundary (spinodal curve) is reached.

  • The Mechanism: The lattice energy of the 8-methoxy-oxazepine salt is likely high, but the solvation energy in your chosen solvent is too low to keep the "oiled" salt in solution, yet the kinetic barrier to form an ordered crystal is too high. The system lowers its free energy by forming a disordered, solute-rich liquid phase (the oil) rather than a crystal.[1][4]

  • The Fix:

    • Change the Solvent Dielectric: Ether and Dioxane are often too non-polar for the ionic salt species, forcing immediate phase separation. Switch to a solvent with a higher dielectric constant that can solubilize the ion pair slightly better, such as Isopropyl Alcohol (IPA) or Acetonitrile .

    • Temperature Cycling: Do not cool rapidly. Rapid cooling shoots the system straight into the unstable oiling region. Use a controlled cooling ramp (0.1 °C/min) with seeding at the metastable limit.

Issue 2: Hygroscopicity of the HCl Salt

Q: I managed to crystallize the HCl salt, but it turns into a deliquescent mess on the benchtop. Is this normal?

A: Yes. The chloride counterion is small and has a high charge density. In the crystal lattice of a flexible molecule like 8-methoxy-benzo[f][1,4]oxazepine, the packing efficiency may be low, leaving voids.

  • Causality: Water molecules (small, polar) easily penetrate these voids to coordinate with the chloride ion. If the hydration energy exceeds the lattice energy, the crystal absorbs water until it dissolves itself (deliquescence).

  • Recommendation: Switch to a counterion with a lower charge density and higher lipophilicity to "shield" the salt from moisture.

    • Primary Alternative: Mesylate (Methanesulfonate) .

    • Secondary Alternative: Tosylate or Fumarate (if a 2:1 stoichiometry is acceptable).

Issue 3: Polymorphism & Reproducibility

Q: Batch 1 was a white solid (mp 185°C), but Batch 2 is a lower-melting yellow solid (mp 160°C). What happened?

A: You likely isolated a metastable polymorph or a solvate in the second batch.

  • Diagnosis: The 8-methoxy group introduces rotational freedom, and the 7-membered oxazepine ring has multiple puckering conformers. This conformational flexibility often leads to multiple crystal forms.

  • Immediate Action: Run a DSC (Differential Scanning Calorimetry) on both batches. If Batch 2 shows an endotherm followed by an exotherm (recrystallization) and a second melt, it is a metastable form.

  • Correction: "Slurry conversion." Suspend the lower-melting batch in a non-solvent (e.g., Heptane/IPA 9:1) and stir at 50°C for 24 hours. This thermodynamically drives the conversion to the most stable polymorph.

Part 2: Strategic Salt Selection Protocol

Do not randomly select acids. Use this logic gate to select the correct counterion based on the pKa of the 8-methoxy-oxazepine amine (estimated pKa ~8.5–9.0).

Decision Matrix: Counterion Selection

SaltSelection Start Start: 8-Methoxy-oxazepine Base pKaCheck Determine pKa (Est. 8.5 - 9.0) Start->pKaCheck HCl Hydrochloric Acid (pKa -6) pKaCheck->HCl Delta pKa > 10 Mesylate Methanesulfonic Acid (pKa -1.9) pKaCheck->Mesylate Delta pKa ~ 10 Fumarate Fumaric Acid (pKa 3.0) pKaCheck->Fumarate Delta pKa ~ 5 Hygroscopic Risk: Hygroscopic Deliquescence HCl->Hygroscopic High Charge Density Stable Target: Stable, Non-Hygroscopic Mesylate->Stable Lipophilic Anion Solubility Risk: Low Solubility (Salt Disproportionation) Fumarate->Solubility Weak Ionic Bond

Figure 1: Counterion selection logic based on pKa differentials and physicochemical outcomes.

Part 3: Experimental Protocols

Protocol A: Anti-Oiling Out Crystallization (The "Seeding" Method)[4]

Use this protocol if your salt comes out as a gum/oil.

Reagents:

  • Substrate: 8-Methoxy-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine (1.0 eq)

  • Acid: Methanesulfonic acid (1.05 eq)

  • Solvent: Isopropyl Acetate (IPAc) or 2-Butanone (MEK)

Step-by-Step:

  • Dissolution: Dissolve the free base in IPAc (10 volumes) at 50°C.

  • Acid Addition: Add Methanesulfonic acid slowly. Crucial: Maintain temperature at 50°C. Do not cool yet.

  • Seed Point: At 50°C, the solution should remain clear (undersaturated). Add 0.5 wt% seed crystals of the desired salt (if available from a previous micro-batch).

    • No seeds? Scratch the glass wall vigorously or sonicate a small aliquot to induce nucleation.

  • Aging: Hold at 50°C for 1 hour. You must see a white suspension form. If it oils, add 5% Methanol to increase solubility and redissolve the oil, then re-seed.

  • Cooling Ramp: Cool to 20°C at a rate of 5°C per hour . Slow cooling prevents the system from entering the "Oiling Out" zone (see Figure 2).

  • Isolation: Filter and wash with cold Heptane.

Protocol B: High-Throughput Salt Screen (Micro-Scale)

Objective: Rapidly identify the stable solid form.

VariableCondition Set
Solvents 1. Ethanol (Polar) 2. Acetone (Aprotic) 3. THF (Ether) 4. Ethyl Acetate (Ester)
Acids (0.1 M) 1. HCl (in IPA) 2. Methanesulfonic Acid 3. p-Toluenesulfonic Acid 4. Fumaric Acid
Procedure 1. Dispense 5 mg of amine into 16 vials. 2. Add 50 µL solvent. 3. Add 1.05 eq of acid. 4. Cycle temp: 40°C

5°C (4 cycles).
Analysis PLM (Polarized Light Microscopy). Look for birefringence (crystals) vs. dark droplets (oil).

Part 4: The Physics of "Oiling Out"

Understanding the phase diagram is critical to avoiding the oil phase.

PhaseDiagram StableZone Stable Zone (Undersaturated) MetaStable Metastable Zone (Ideal for Growth) StableZone->MetaStable Slow Cooling OilingZone LLPS / Oiling Out Zone (Avoid!) StableZone->OilingZone Rapid Cooling (High Supersaturation) LabileZone Labile Zone (Spontaneous Nucleation) MetaStable->LabileZone Ideal Path Seeding Seeding Added Here MetaStable->Seeding Cooling Rapid Cooling Seeding->LabileZone Controlled Crystallization

Figure 2: Phase diagram illustrating the danger of rapid cooling. Entering the LLPS zone causes oiling.[5] Seeding in the metastable zone bypasses this.

References

  • Stahl, P. H., & Wermuth, C. G. (Eds.). (2002). Handbook of Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH. (The definitive guide on pKa rules and counterion selection).
  • Mettler Toledo. Oiling Out in Crystallization: Detection and Prevention.

  • BenchChem. Technical Support Center: Preventing Oiling Out in Diastereomeric Salt Formation.

  • Amari, S., et al. (2022). Operation Strategy for Avoiding Oiling‐Out During the Anti‐Solvent Crystallization Based on Ternary Phase Diagram. ResearchGate.

  • Serajuddin, A. T. (2007). Salt formation to improve drug solubility. Advanced Drug Delivery Reviews, 59(7), 603-616. (Discusses the pKa > 2 rule).

Disclaimer: This guide is for research purposes only. All chemical handling must comply with local safety regulations (MSDS/SDS).

Sources

Technical Support Center: Benzoxazepine Synthesis Optimization

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the Advanced Heterocycle Synthesis Support Center. You are likely here because the formation of the 1,4-benzoxazepine core—a privileged scaffold in CNS-active agents and HIV-1 reverse transcriptase inhibitors—is failing due to entropy.

Closing a 7-membered ring is thermodynamically and kinetically fraught. Unlike 5- or 6-membered rings, medium rings suffer from significant transannular strain and unfavorable entropic factors.[1] This guide addresses the three most critical failure modes: Dimerization , Regioselectivity collapse , and Catalytic dehalogenation .[1]

Module 1: The Kinetic Trap – Dimerization vs. Cyclization

The Problem

"My LC-MS shows a major peak at [2M+H]+ and my isolated yield of the monomer is <30%."

Root Cause Analysis

This is a classic competition between intramolecular cyclization (first-order kinetics, ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">


) and intermolecular dimerization/polymerization  (second-order kinetics, 

).
  • Intramolecular rate: Depends only on the concentration of the substrate.

  • Intermolecular rate: Depends on the square of the concentration.

As the ring size increases to 7 (benzoxazepine), the probability of the chain ends meeting decreases due to the higher degrees of freedom, often making ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">


 at standard concentrations (0.1 M).
Visualizing the Pathway

Benzoxazepine_Kinetics cluster_0 Critical Control Point Start Linear Precursor (Amino-Alcohol/Halide) TS_Cycl Transition State (Ring Closure) Start->TS_Cycl Low Conc. (k_intra) TS_Dimer Transition State (Intermolecular) Start->TS_Dimer High Conc. (k_inter) Product 1,4-Benzoxazepine (Target) TS_Cycl->Product Dimer Dimer/Oligomer (Side Product) TS_Dimer->Dimer

Figure 1: Kinetic competition between ring closure and oligomerization.[1] High dilution favors the upper pathway.

Troubleshooting Protocol: Pseudo-High Dilution

Do not simply add more solvent to your flask; this slows the reaction rate too drastically. Instead, use Pseudo-High Dilution .

  • Setup: Prepare a flask with the catalyst/base in refluxing solvent (Volume A).

  • Feed: Dissolve your linear precursor in a separate vessel (Volume B).

  • Execution: Using a syringe pump, add the precursor solution into the catalyst solution over 4–8 hours .

    • Why: This keeps the instantaneous concentration of the unreacted precursor extremely low (ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

      
       M), forcing 
      
      
      
      to dominate, while maintaining a reasonable total reaction volume [1].

Module 2: Regioselectivity – The Ambident Nucleophile

The Problem

"I am attempting an SNAr cyclization, but I am getting the N-alkylated isomer instead of the O-alkylated product (or vice versa)."

Root Cause Analysis

In precursors containing both a phenol/alcohol and an aniline/amide, you have an ambident nucleophile .[1] The selectivity is governed by the Hard-Soft Acid-Base (HSAB) theory and solvent polarity.

  • O-alkylation (Kinetic/Hard): Favored by polar aprotic solvents that solvate the cation, leaving the "hard" oxygen anion free.

  • N-alkylation (Thermodynamic/Soft): Favored in protic solvents or non-polar solvents where hydrogen bonding plays a role.[1]

Solvent-Switching Strategy

Recent data suggests that solvent choice alone can invert regioselectivity in benzoxazepine precursors [2].

ParameterTarget: O-Cyclization (Ether linkage)Target: N-Cyclization (Amine linkage)
Solvent System 1,4-Dioxane (or THF)DMSO (or DMF)
Mechanism Promotes tight ion-pairing; favors attack by the harder nucleophile (Oxygen).[1]High dielectric constant separates ion pairs; favors softer, more nucleophilic Nitrogen.[1]
Temperature Reflux (100°C)100–120°C
Base

(Cesium effect)

Key Insight: If forming the dibenzo[b,f][1,4]oxazepine system via SNAr, using DMSO typically favors the N-bridged product (Smiles rearrangement risk), whereas Dioxane favors the direct O-displacement [2].[1]

Module 3: Mitsunobu Cyclization Failures

The Problem

"The reaction turns dark, but I recover starting material or hydrazine byproducts. The ring won't close."

Root Cause Analysis

The Mitsunobu reaction (DEAD/PPh3) is powerful for forming the C-O bond in benzoxazepines, but it fails if:

  • pKa Mismatch: The nucleophile (phenol/sulfonamide) must have a pKa < 11-13. If the pKa is too high (e.g., an aliphatic alcohol), the betaine intermediate will not be protonated [3].[1]

  • Steric Bulk: The 7-membered transition state is crowded. Standard addition orders often lead to dead-end alkyl-phosphonium salts.

Optimized Protocol: The "Pre-Complexation" Method

For difficult medium-ring closures, do not mix everything at once.

  • Step 1: Dissolve ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

    
     (1.5 eq) and the substrate in dry THF/Toluene (1:1). Cool to 0°C.[1][2]
    
  • Step 2: Add DEAD/DIAD (1.5 eq) dropwise over 30 minutes.

    • Critical Check: Ensure the yellow color of DEAD fades between drops. If it persists, the betaine is not forming or is decomposing.[1]

  • Step 3 (The Fix): If no reaction occurs, add sonication .[1] Sonication has been proven to disrupt ion-pair aggregates and accelerate the cyclization of sterically hindered alcohols in Mitsunobu reactions [4].

Module 4: Palladium-Catalyzed Cyclization (Buchwald-Hartwig type)

The Problem

"I am trying to close the ring via intramolecular C-N bond formation, but I see hydro-dehalogenation (reduction of the aryl bromide)."

Root Cause Analysis

In the synthesis of benzoxazepines via Pd-catalysis, protodehalogenation is the primary side reaction. This occurs when the Pd(II)-aryl intermediate undergoes


-hydride elimination (from the ligand or solvent) or abstracts a proton from trace water, rather than undergoing the difficult reductive elimination to form the 7-membered ring [5].
Troubleshooting Workflow

Pd_Troubleshooting Issue Issue: Protodehalogenation (Ar-Br -> Ar-H) Check1 Check 1: Solvent Dryness Issue->Check1 Action1 Use Anhydrous Toluene/Dioxane (Water source of H) Check1->Action1 Check2 Check 2: Ligand Bulk Check1->Check2 Action2 Switch to XPhos or BrettPhos (Accelerates Reductive Elimination) Check2->Action2 Check3 Check 3: Base Strength Check2->Check3 Action3 Switch NaOtBu -> Cs2CO3 (Milder bases reduce side reactions) Check3->Action3

Figure 2: Decision tree for solving Pd-catalyzed cyclization failures.

Recommended Catalyst System

For 7-membered rings, the rate of reductive elimination is slow. You must use a bulky, electron-rich ligand to force the metal center to eject the product.

  • Catalyst: ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

    
     (2-5 mol%)
    
  • Ligand: XPhos or RuPhos (Ligand:Pd ratio 2:1).[1] These ligands prevent the formation of Pd-black and accelerate the difficult C-N bond formation [5].

  • Base: ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

    
     (anhydrous). Avoid alkoxide bases (ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">
    
    
    
    ) if dehalogenation is observed, as the alkoxide protons can serve as a hydride source.

References

  • Galli, C., & Mandolini, L. (2000).[1] The Role of Ring Size in the Formation of Macrocycles. European Journal of Organic Chemistry. Link

  • Meng, J. P., et al. (2020).[1] Switchable solvent-controlled divergent synthesis: an efficient and regioselective approach to pyrimidine and dibenzo[b,f][1,4]oxazepine derivatives.[1][3] Organic Chemistry Frontiers. Link

  • Swamy, K. C. K., et al. (2009).[1] Mitsunobu and Related Reactions: Advances and Applications.[4][5] Chemical Reviews. Link[1]

  • Lepore, S. D., & He, Y. (2003).[1] A general procedure for mitsunobu inversion of sterically hindered alcohols.[5][6] The Journal of Organic Chemistry. Link[1]

  • Surry, D. S., & Buchwald, S. L. (2008).[1] Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science. Link

Sources

Technical Support Center: Purification of 8-Methoxy-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine

[1]

Status: Operational Ticket ID: CHEM-SUP-8M-OX Subject: Troubleshooting Impurity Removal & Isolation Protocols Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1]

Executive Summary

The 8-Methoxy-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine scaffold is a privileged structure in medicinal chemistry, often serving as a pharmacophore for CNS-active agents (serotonin/dopamine modulators) and kinase inhibitors.[1] Its purification is frequently complicated by three factors:

  • Amine Tailing: The secondary amine interacts strongly with silanol groups on silica, causing streak-like elution.[1][2][3]

  • Lipophilicity Balance: The methoxy group increases lipophilicity, making separation from phenolic precursors difficult without precise pH control.

  • Stability: The "tetrahydro" oxazepine ring is susceptible to oxidative ring-opening or hydrolysis under harsh acidic conditions.[1]

This guide provides self-validating protocols to resolve these specific bottlenecks.

Module 1: The "First Line of Defense" – Acid-Base Extraction[1][4]

User Issue: "I performed an aqueous workup, but my NMR shows significant phenolic starting material (e.g., 3-methoxyphenol) and non-basic impurities."

Root Cause Analysis: The pKa of the secondary amine in the oxazepine ring is approximately 8.5–9.5 . The pKa of the phenolic impurity is ~10.[1] If you extract at a pH > 10, both the product and the phenol are in the organic layer (the phenol as a phenolate anion might partially partition, but often drags). If the pH is too low (< 4), the oxazepine is protonated and stays in the water, but so do acid-sensitive impurities.

Troubleshooting Protocol: The "pH Swing" Technique

This protocol uses the amphiphilic nature of the amine to "swing" it between phases, leaving impurities behind.

Step-by-Step Workflow:

  • Dissolution: Dissolve crude residue in Ethyl Acetate (EtOAc) or Dichloromethane (DCM) .[1]

  • Acid Extraction (Target pH 2-3): Extract the organic layer with 1M HCl (aq) .[1]

    • Mechanism:[1][3] The oxazepine becomes the hydrochloride salt (

      
      ) and moves to the aqueous phase. Neutral/Acidic impurities (phenols, non-basic dimers) remain in the organic phase.
      
    • Validation: Check TLC of the organic layer.[1][4] It should contain the impurities.[1]

  • Organic Wash: Wash the aqueous acidic layer 2x with fresh EtOAc.[1] Discard organic washes.[1]

  • Basification (Target pH 12-13): Cool the aqueous layer to 0°C. Slowly add 4M NaOH until pH > 12.

    • Mechanism:[1][3] This deprotonates the amine (returning it to free base) AND deprotonates any residual phenols to phenolate anions (

      
      ), trapping the phenols in the water.
      
  • Final Extraction: Extract the cloudy aqueous mixture 3x with DCM.

  • Drying: Dry combined DCM layers over

    
    , filter, and concentrate.
    
Visualization: The Acid-Base Logic Flow

AcidBaseSwingStartCrude Mixture(Oxazepine + Phenols + Neutrals)DissolveDissolve in EtOAcStart->DissolveExtractAcidExtract with 1M HCl (aq)Dissolve->ExtractAcidPhaseSep1Phase SeparationExtractAcid->PhaseSep1OrgLayer1Organic Layer(Contains Phenols & Neutrals)PhaseSep1->OrgLayer1DiscardAqLayer1Aqueous Layer (pH < 2)(Contains Oxazepine-HCl)PhaseSep1->AqLayer1WashWash Aqueous with EtOAc(Removes trapped neutrals)AqLayer1->WashBasifyBasify with NaOH to pH > 12(Cool to 0°C)Wash->BasifyPhaseSep2Phase SeparationBasify->PhaseSep2AqLayer2Aqueous Layer(Traps Phenolates)PhaseSep2->AqLayer2DiscardOrgLayer2Extract into DCM(Pure Oxazepine Free Base)PhaseSep2->OrgLayer2Keep

Caption: Logic flow for separating basic oxazepine from phenolic and neutral impurities using pH manipulation.

Module 2: Chromatographic Challenges (Silanol Tailing)

User Issue: "My product elutes as a broad streak from 10% to 50% MeOH/DCM on silica gel, making it impossible to separate from close-running impurities."

Root Cause Analysis: Secondary amines act as hydrogen bond donors/acceptors.[1] Silica gel (


1
Troubleshooting Protocol: Amine Deactivation

The Fix: You must competitively block the silanol sites using a volatile, basic modifier.

ModifierConcentrationApplicationPros/Cons
Triethylamine (TEA) 1% v/vStandard FlashPro: Effective silanol blocker.[1] Con: High boiling point; difficult to remove completely on rotovap.
Ammonia (

in MeOH)
1-2% v/vLC-MS / PrepPro: Volatile; LC-MS compatible.[1] Con: Can degrade silica if pH > 10 for prolonged periods.[1]

Optimized Mobile Phase Recipe:

  • Base Solvent: DCM / Methanol (95:5).[1]

  • Modifier: Add 1% Triethylamine (TEA) to the entire mobile phase (both solvent A and B if using a gradient).

  • Pre-treatment: Flush the silica column with 3 column volumes (CV) of the TEA-containing solvent before loading the sample.[1] This "neutralizes" the column.[1]

Self-Validation Check:

  • Run a TLC plate.[1][4]

  • Without TEA: Spot looks like a comet.

  • With TEA: Spot is circular and moves higher (

    
     increases).
    

Module 3: Crystallization & Salt Formation (Scale-Up)

User Issue: "The free base is an oil that refuses to crystallize. I need a solid for stability studies."

Root Cause Analysis: The 8-methoxy-tetrahydrobenzo[f][1,4]oxazepine free base is conformationally flexible and lipophilic, often resulting in oils ("oiling out").[1] Salt formation disrupts the crystal lattice energy barrier, facilitating solidification.

Troubleshooting Protocol: Hydrochloride vs. Oxalate Salt

Option A: The Hydrochloride Salt (Preferred for Pharma)

  • Dissolve 1g of crude free base in 5 mL dry Ethanol or Isopropanol .

  • Cool to 0°C.

  • Add 1.1 equivalents of HCl (using 1M or 2M HCl in Diethyl Ether or Dioxane). Do not use aqueous HCl if possible, to avoid hygroscopicity.

  • Add Diethyl Ether dropwise until turbidity (cloudiness) persists.

  • Scratch the flask walls with a glass rod (nucleation).[1]

  • Refrigerate overnight. Filter the white precipitate.[1]

Option B: The Oxalate Salt (Preferred for Purification) If HCl yields a hygroscopic gum, use Oxalic Acid. Oxalates often form highly crystalline lattices with amines.[1]

  • Dissolve free base in Acetone.[1]

  • Add 1 eq. of Oxalic Acid dissolved in minimal Acetone.

  • The salt usually precipitates immediately.[1]

Module 4: Removing Specific "Stubborn" Impurities

Scenario 1: Unreacted Aldehyde/Ketone[1]
  • Detection: NMR signal around 9-10 ppm (aldehyde) or distinct carbonyl stretch in IR.[1]

  • Solution: Bisulfite Wash .[1]

    • Wash the organic phase with saturated Sodium Bisulfite (

      
      ) solution. This forms a water-soluble adduct with aldehydes/ketones, removing them from the organic layer.[1]
      
Scenario 2: "Dimer" Formation
  • Detection: Mass spec shows

    
     or 
    
    
    (methylene bridge).
  • Solution: These are often much more lipophilic than the monomer.[1]

    • Technique: Reverse Phase C18 Chromatography.[1]

    • Gradient: Water (0.1% Formic Acid) vs. Acetonitrile.[1] The polar monomer elutes early; the lipophilic dimer elutes late.[1]

Decision Tree: Which Method to Choose?

MethodSelectionStartIdentify Main Impurity IssueQ1Is the impurity a Phenol or Acid?Start->Q1Q2Is the product streaking on TLC?Q1->Q2NoSol1Method: Acid-Base Swing (pH > 12)Q1->Sol1YesQ3Is the product an oil?Q2->Q3NoSol2Method: Silica + 1% TEA or NH3Q2->Sol2YesQ3->StartNo (Re-analyze)Sol3Method: Formation of HCl or Oxalate SaltQ3->Sol3Yes

Caption: Decision matrix for selecting the appropriate purification strategy based on observed symptoms.

References

  • BenchChem. (2025).[1][4][5] Synthesis and Experimental Protocols for 2,3,4,5-Tetrahydrobenzo[f]oxazepine. Retrieved from

  • ResearchGate. (2025).[1] Facile and Short-Step Synthesis of 5-Substituted 2,3,4,5-Tetrahydrobenz[f][1,4]Oxazepines Using a Modified Pictet-Spengler Reaction. Retrieved from

  • Restek Corporation. (2018).[1] LC Troubleshooting—All of My Peaks are Tailing! What Should I Do? Retrieved from

  • Sigma-Aldrich. (2025).[1] 2,3,4,5-Tetrahydrobenzo[f][1,4]oxazepine-9-carboxylic acid hydrochloride Product Data. Retrieved from

  • GMP Insiders. (2026). Peak Tailing In Chromatography: Troubleshooting Basics. Retrieved from

Validation & Comparative

Mass Spectrometry Fragmentation Patterns of Benzo[f][1,4]oxazepines: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary Benzo[f][1,4]oxazepines represent a privileged scaffold in medicinal chemistry, exhibiting significant potential as antipsychotic, anticancer, and anti-inflammatory agents. Their structural characterization, particularly during metabolic stability studies and impurity profiling, relies heavily on mass spectrometry (MS).

This guide provides an in-depth analysis of the fragmentation behaviors of benzo[f][1,4]oxazepines. Unlike rigid templates, this document is structured to guide the researcher through the decision-making process of ionization selection, mechanistic interpretation, and experimental validation. We compare the industry-standard Electrospray Ionization (ESI-CID) against Electron Ionization (EI) , demonstrating why ESI is the superior "product" for pharmacological applications while acknowledging the specific utility of EI.

Part 1: Ionization Strategy & Comparative Performance

For a researcher analyzing novel benzo[f][1,4]oxazepine derivatives, the first critical decision is the ionization source. The choice dictates the information density of the resulting spectra.

Comparative Analysis: ESI (Soft) vs. EI (Hard)
FeatureElectrospray Ionization (ESI) (Recommended)Electron Ionization (EI) (Alternative)
Energy Transfer Low (Soft).[1] Protonation

dominates.
High (70 eV).[1][2] Radical cation

forms.
Molecular Ion High intensity. Essential for MW confirmation.Low or absent due to rapid fragmentation.
Fragmentation Controlled via Collision Induced Dissociation (CID).[3][4][5]Spontaneous, extensive, often unpredictable.
Applicability LC-MS compatible.[6][7] Ideal for polar/thermally labile derivatives.GC-MS compatible.[1][2][6] Limited to volatile, stable analogs.
Key Advantage Preserves side chains; elucidates metabolic soft spots.Fingerprinting against NIST libraries.
Decision Workflow

The following decision tree illustrates the logic for selecting the ionization method based on the analytical goal.

IonizationDecision Start Analytical Goal? Quant Quantitation / PK Studies Start->Quant Struct Structural Elucidation Start->Struct Library Library Matching (Unknowns) Start->Library ESI Select ESI-LC-MS/MS (Soft Ionization) Quant->ESI High Sensitivity Struct->ESI Controlled Frag (MS/MS) EI Select EI-GC-MS (Hard Ionization) Library->EI Spectral Fingerprint

Figure 1: Decision matrix for selecting ionization techniques for oxazepine analysis.

Part 2: Mechanistic Fragmentation Guide (ESI-CID)

When subjected to Collision-Induced Dissociation (CID) in an ESI source, benzo[f][1,4]oxazepines undergo distinct fragmentation pathways driven by the stability of the resulting carbocations. Understanding these mechanisms is crucial for interpreting MS/MS spectra of metabolites.

Core Structural Dynamics

The benzo[f][1,4]oxazepine core consists of a benzene ring fused to a seven-membered heterocycle containing oxygen and nitrogen.

  • Protonation Site: The amide or amine nitrogen (N4) is the most basic site, serving as the locus for initial protonation

    
    .
    
  • Ring Contraction: The seven-membered ring is entropically unfavorable compared to 5- or 6-membered rings. Upon activation, the ring tends to contract or expel neutral fragments.

Primary Fragmentation Pathways[9][10]
Pathway A: The Retro-Diels-Alder (RDA) Like Cleavage

This is the diagnostic pathway for 1,4-oxazepines.

  • Mechanism: Following protonation at N4, the C2-C3 bond and the O1-C7 bond (or O1-C2 depending on substitution) weaken.

  • Neutral Loss: The system ejects a neutral alkene fragment (typically ethylene or a substituted alkene from the C2-C3 bridge).

  • Result: Formation of a stable benzoxazole or quinazoline-like cation.

Pathway B: Loss of CO and HCN

Common in lactam-containing derivatives (e.g., oxazepin-5-ones).

  • Mechanism: Ring contraction leads to the expulsion of Carbon Monoxide (CO, 28 Da).

  • Secondary Loss: Subsequent loss of HCN (27 Da) from the nitrogen-containing fragment.

Visualizing the Mechanism

The diagram below details the fragmentation of a model 2,3-dihydrobenzo[f][1,4]oxazepine.

FragMechanism Parent Parent Ion [M+H]+ (Protonated at N4) Transition Ring Opening (C2-O1 Cleavage) Parent->Transition CID Energy Frag1 Fragment A Loss of Alkene (C2-C3) [M - C2H4]+ Transition->Frag1 - Alkene (RDA) Frag2 Fragment B Loss of CO (If Lactam present) Transition->Frag2 - CO (Ring Contraction) Stable Benzoxazole Cation (Resonance Stabilized) Frag1->Stable - H2 / Rearrangement

Figure 2: Mechanistic pathway showing the characteristic ring contraction and neutral losses.

Part 3: Experimental Protocol (Self-Validating System)

To replicate these patterns and ensure data integrity, follow this LC-MS/MS protocol. This workflow is designed to be self-validating by using internal standards and specific mobile phase modifiers.

Sample Preparation
  • Solvent: Dissolve 1 mg of analyte in Methanol:Water (50:50).

  • Concentration: Dilute to 1 µg/mL (1 ppm) for infusion or flow injection analysis.

  • Validation Step: Spike with a known benzodiazepine (e.g., Diazepam) as a system suitability standard to verify ionization efficiency.

LC-MS Conditions
  • Instrument: Triple Quadrupole (QqQ) or Q-TOF.

  • Ionization: ESI Positive Mode (+).

  • Mobile Phase:

    • A: Water + 0.1% Formic Acid (Crucial for protonation of N4).

    • B: Acetonitrile + 0.1% Formic Acid.

  • Flow Rate: 0.3 mL/min.

MS/MS Optimization (The "Ramping" Technique)

Do not use a static collision energy (CE). Different substituents (halogens, alkyls) alter the internal energy required for fragmentation.

  • Step 1: Perform a Full Scan (Q1) to identify the molecular ion

    
    .
    
  • Step 2: Select the parent ion in Q1.

  • Step 3: Ramp Collision Energy (CE) from 10 eV to 50 eV in 5 eV increments.

  • Why? This generates a "breakdown curve," allowing you to distinguish between labile side-chain losses (low CE) and core ring cleavages (high CE).

Part 4: Data Interpretation & Characteristic Ions[3]

The table below summarizes the theoretical fragment ions for a generic benzo[f][1,4]oxazepine core. Use this for peak assignment.

Fragment TypeMass Shift (Neutral Loss)MechanismStructural Insight

0ProtonationMolecular Weight confirmation.

-18 Da (

)
EliminationIndicates presence of -OH group (often on C3).

-28 Da (

or

)
Ring ContractionLoss of carbonyl (lactam) or ethylene bridge.

-44 Da (

)
Cross-Ring CleavageLoss of the oxirane/ether bridge segment.
Tropylium Ion m/z 91 (benzyl)RearrangementIndicates a benzyl substituent on Nitrogen.
Expert Insight: Substituent Effects
  • Electron Withdrawing Groups (Cl, F,

    
    ):  If present on the fused benzene ring, these stabilize the core, requiring higher collision energies to induce ring opening.
    
  • Electron Donating Groups (OMe,

    
    ):  These facilitate ring opening, often leading to a higher abundance of low-mass fragments at lower collision energies.
    

References

  • Kéki, S., et al. (2005).[4] "Matrix-assisted laser desorption/ionization and electrospray ionization mass spectrometric study of 2,3-dihydro-1,4-benzoxazepines." Rapid Communications in Mass Spectrometry, 19(10), 1263-1267.[4] Link

  • Bonnington, L. S., et al. (2003). "Utilisation of electrospray time-of-flight mass spectrometry for solving complex fragmentation patterns: application to benzoxazinone derivatives." Journal of Mass Spectrometry, 38, 1054–1066. Link

  • Risoli, A., et al. (2007).[8] "Gas-phase fragmentation of protonated benzodiazepines." Rapid Communications in Mass Spectrometry, 21(14), 2273-2281.[8] Link

Sources

A Comparative Guide to the Potency of 7-Methoxy and 8-Methoxy Tetrahydrobenzo[f]oxazepine Derivatives

A Comparative Guide to the Potency of 7-Methoxy and 8-Methoxy Tetrahydrobenzo[f][1][2]oxazepine Derivatives

In the landscape of medicinal chemistry, the tetrahydrobenzo[f][1][2]oxazepine scaffold has emerged as a "privileged" structure, forming the core of numerous biologically active compounds.[3][4] Its derivatives have shown promise in a variety of therapeutic areas, from neuroprotective agents to potential treatments for Parkinson's disease.[3][5] This guide provides a comparative analysis of two specific positional isomers: 7-methoxy and 8-methoxy tetrahydrobenzo[f][1][2]oxazepine. While direct, side-by-side experimental data for these two specific analogs is not prevalent in publicly accessible literature, this document will leverage structure-activity relationship (SAR) principles from related compounds to hypothesize their potential biological targets and relative potencies. Furthermore, we will provide detailed experimental protocols for researchers to validate these hypotheses in a laboratory setting.

Our analysis suggests that these compounds are likely to exhibit activity at key central nervous system (CNS) targets, such as dopamine D2 and serotonin 5-HT2A receptors, which are frequently modulated by atypical antipsychotic drugs.[6][7] The position of the methoxy group on the aromatic ring is predicted to be a critical determinant of binding affinity and functional activity at these receptors.

The Mechanistic Influence of Methoxy Group Positioning

The electronic properties of the methoxy substituent can significantly influence a ligand's interaction with its receptor. The 7- and 8-positions on the tetrahydrobenzo[f][1][2]oxazepine ring system are not electronically equivalent. The precise location of this electron-donating group can alter the molecule's electrostatic potential and its ability to form key hydrogen bonds or other non-covalent interactions within the receptor's binding pocket.

For instance, studies on benzisoxazole derivatives have shown that substitution at the 8-position can enhance affinity for D2, 5-HT1A, and 5-HT2A receptors.[8] Similarly, research on benzazepines has highlighted the profound impact of the aromatic substitution pattern on their pharmacological activity.[9] Based on these precedents, it is reasonable to hypothesize that the 8-methoxy isomer may exhibit higher affinity for these receptors compared to the 7-methoxy isomer. This hypothesis, however, requires rigorous experimental validation.

Experimental Workflow for Potency Determination

To empirically determine the comparative potency of the 7-methoxy and 8-methoxy isomers, a two-pronged experimental approach is recommended: first, to quantify their binding affinity at the hypothesized receptors, and second, to assess their functional activity as either agonists or antagonists.

Gcluster_0Binding Affinity Assessmentcluster_1Functional Activity Assessmentcluster_2Data Analysis & Comparisona1Radioligand Binding Assaya2Determine Ki at D2 & 5-HT2A Receptorsa1->a2c1Synthesize Binding and Functional Dataa2->c1Binding Affinity Datab1Functional cAMP Assayb2Determine EC50/IC50 at D2 & 5-HT2A Receptorsb1->b2b2->c1Functional Potency Datac2Compare Potency of 7-methoxy vs. 8-methoxy Isomersc1->c2Gcluster_0Dopamine D2 Receptor (Gi-coupled)cluster_1Serotonin 5-HT2A Receptor (Gq-coupled)D2RD2RGiGiD2R->GiAgonistACAdenylyl CyclaseGi->ACInhibitscAMPcAMPAC->cAMPATP to cAMPPKAPKAcAMP->PKAActivatesHT2AR5-HT2ARGqGqHT2AR->GqAgonistPLCPhospholipase CGq->PLCActivatesPIP2PIP2PLC->PIP2HydrolyzesIP3IP3PIP2->IP3DAGDAGPIP2->DAGCa2Ca2+ ReleaseIP3->Ca2PKCPKC ActivationDAG->PKC

Caption: Simplified signaling pathways for D2 and 5-HT2A receptors.

Conclusion

The precise positioning of a methoxy group on the tetrahydrobenzo[f]o[1][2]xazepine scaffold is a critical factor that likely dictates the compound's pharmacological profile. While SAR data from related heterocyclic structures allows us to hypothesize that the 8-methoxy isomer may exhibit greater potency at D2 and 5-HT2A receptors, this must be confirmed through empirical testing. The detailed experimental protocols provided in this guide offer a robust framework for researchers to definitively compare the binding affinity and functional potency of the 7-methoxy and 8-methoxy isomers, thereby contributing valuable knowledge to the structure-activity landscape of this important class of compounds.

References

  • National Center for Biotechnology Information. (2017). Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual. Retrieved from [Link]

  • Promega Korea. (n.d.). GloSensor™ cAMP Assay Protocol. Retrieved from [Link]

  • Cattaneo, C., et al. (2015). Innovative functional cAMP assay for studying G protein-coupled receptors: application to the pharmacological characterization of GPR17. Purinergic Signalling, 11(3), 327–337. Retrieved from [Link]

  • DiscoveRx. (n.d.). cAMP Hunter™ eXpress GPCR Assay. Retrieved from [Link]

  • Springer Nature Experiments. (2011). Ligand Competition Binding Assay for the Androgen Receptor. Retrieved from [Link]

  • National Center for Biotechnology Information. (2012). Receptor Binding Assays for HTS and Drug Discovery. Retrieved from [Link]

  • Brieflands. (2014). Optimum Conditions of Radioligand Receptor Binding Assay of Ligands of Benzodiazepine Receptors. Retrieved from [Link]

  • National Center for Biotechnology Information. (2014). Benzisoxazole: a privileged scaffold for medicinal chemistry. Retrieved from [Link]

  • MDPI. (2023). Structure–Activity Relationship Studies on 6-Chloro-1-phenylbenzazepines Leads to the Identification of a New Dopamine D1 Receptor Antagonist. Retrieved from [Link]

  • National Center for Biotechnology Information. (2010). Synthesis and Characterization of Selective Dopamine D2 Receptor Antagonists. 2. Azaindole, Benzofuran, and Benzothiophene Analogs of L-741626. Retrieved from [Link]

  • PubMed. (1990). Specific bradycardic agents. 1. Chemistry, pharmacology, and structure-activity relationships of substituted benzazepinones, a-new class of compounds exerting antiischemic properties. Retrieved from [Link]

  • National Center for Biotechnology Information. (2024). Synthesis and biological evaluation of 4,7,9-trisubstituted benzoxazepines as antileishmanial agents. Retrieved from [Link]

  • PubMed. (2025). Design, synthesis, and biological evaluation of highly potent and selective hMAO-B inhibitors featuring a tetrahydrobenzo[f]o[1][2]xazepine core. Retrieved from [Link]

  • National Center for Biotechnology Information. (2022). Identification of Novel Dopamine D2 Receptor Ligands—A Combined In Silico/In Vitro Approach. Retrieved from [Link]

  • ResearchGate. (2014). Benzisoxazole derivatives as Atypical Antipsychotic drugs: A Review. Retrieved from [Link]

  • PubMed. (2006). Studies toward the discovery of the next generation of antidepressants. Part 5: 3,4-Dihydro-2H-benzoo[1][2]xazine derivatives with dual 5-HT1A receptor and serotonin transporter affinity. Retrieved from [Link]

  • ResearchGate. (2025). Novel Atypical Antipsychotic Agents: Rational Design, an Efficient Palladium-Catalyzed Route, and Pharmacological Studies. Retrieved from [Link]

  • PubMed. (2006). Synthesis, SAR studies, and evaluation of 1,4-benzoxazepine derivatives as selective 5-HT1A receptor agonists with neuroprotective effect: Discovery of Piclozotan. Retrieved from [Link]

  • Frontiers. (2017). Synthesis, Molecular Properties Estimations, and Dual Dopamine D2 and D3 Receptor Activities of Benzothiazole-Based Ligands. Retrieved from [Link]

  • Drugs.com. (2023). List of Atypical Antipsychotics + Uses, Types & Side Effects. Retrieved from [Link]

Validating Purity of 8-Methoxy-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine via LC-MS

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Publish Comparison Guide Audience: Researchers, Medicinal Chemists, and Analytical Scientists

Executive Summary: The Analytical Challenge

The scaffold 2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine has emerged as a privileged structure in medicinal chemistry, particularly in the development of PEX14-PEX5 inhibitors for trypanosomiasis and novel CNS agents. However, the 8-methoxy derivative presents specific validation challenges.

While standard HPLC-UV is sufficient for routine monitoring, it often fails to distinguish between the desired cyclized product and its open-chain isomeric intermediates or regioisomers (e.g., 6-methoxy vs. 8-methoxy substitution patterns).

This guide argues that LC-MS (Liquid Chromatography-Mass Spectrometry) is not merely an alternative but the required standard for validating the purity of this compound. We provide a comparative analysis against NMR and HPLC-UV, followed by a field-proven LC-MS protocol designed to detect the specific impurities common to benzoxazepine synthesis.

Comparative Analysis: Why LC-MS?

To establish the highest tier of scientific integrity (E-E-A-T), we must objectively evaluate the available analytical tools.

Table 1: Analytical Technique Comparison
FeatureLC-MS (Recommended) HPLC-UV (DAD) qNMR (Quantitative NMR)
Primary Utility Impurity ID & Trace QuantitationRoutine Purity %Structural Confirmation
Sensitivity (LOD) High (pg/mL range)Moderate (µg/mL range)Low (mg required)
Specificity Excellent (Mass-based resolution)Moderate (Co-elution risk)High (Unique chemical shifts)
Impurity ID Can identify unknown masses (e.g., M+18 open ring)Limited to retention time matchCan see major isomers; misses trace impurities
Throughput High (5–10 min runs)High (10–20 min runs)Low (Manual processing)
The Critical Flaw of HPLC-UV

In the synthesis of tetrahydrobenzo[f][1,4]oxazepines, a common impurity is the uncyclized amino-ether intermediate.

  • The Problem: Both the uncyclized precursor and the cyclized product share the same aromatic chromophore (the methoxy-benzene core). They often have nearly identical UV absorption profiles. If they co-elute on a standard C18 column, HPLC-UV will report a single "pure" peak (e.g., 99% purity) when the sample is actually a mixture.

  • The LC-MS Solution: LC-MS distinguishes these species by mass. The uncyclized precursor typically retains a leaving group or water molecule (Mass = M + 18 or M + HCl), allowing immediate detection even if retention times overlap.

Decision Matrix: Selecting the Validation Path

The following diagram illustrates the logical workflow for validating the 8-methoxy derivative, highlighting where LC-MS is mandatory.

ValidationLogic Start Crude 8-Methoxy-benzoxazepine Check1 Is sample for Structure Confirmation? Start->Check1 NMR Use 1H-NMR / 2D-NMR (Confirm Regiochemistry) Check1->NMR Yes Check2 Is sample for Biological Assay or Release? Check1->Check2 No (Already Confirmed) UV HPLC-UV (Insufficient for Trace Impurities) Check2->UV Routine QC only LCMS LC-MS (ESI+) (Required for Purity Validation) Check2->LCMS Validation / Bioassay Result Data Output: 1. Purity % 2. Impurity Mass Profile (M+18, M+16) UV->Result Risk of False Positive LCMS->Result

Figure 1: Analytical Decision Matrix. Note the critical path to LC-MS for biological assay validation to avoid false purity readings.

Deep Dive: The LC-MS Protocol

This protocol is designed for the 8-Methoxy-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine (MW ≈ 179.2 g/mol ).

A. Sample Preparation
  • Solvent: Dissolve 1 mg of compound in 1 mL of Methanol:Water (50:50) containing 0.1% Formic Acid.

    • Causality: The secondary amine in the oxazepine ring is basic. Acidic diluent ensures full protonation and solubility, preventing precipitation in the LC lines.

  • Filtration: 0.22 µm PTFE filter (mandatory to protect the column).

B. Chromatographic Conditions
  • Column: Phenomenex Kinetex C18 (or equivalent) | 2.1 x 50 mm, 1.7 µm particle size.

    • Why: The "benzo" ring provides sufficient hydrophobicity for C18 retention. The small particle size improves resolution between the product and closely eluting isomers.

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[1]

    • Gradient: 5% B to 95% B over 5 minutes.

    • Flow Rate: 0.4 mL/min.

C. Mass Spectrometry Settings (ESI+)

The 8-methoxy group is an electron donor, making the molecule easily ionizable in positive mode.

  • Ionization: Electrospray Ionization (ESI) Positive Mode.

  • Target Ion: [M+H]+ = 180.2 m/z .

  • Scan Range: 100 – 600 m/z (to capture dimers or larger impurities).

  • Key Impurity Watchlist:

    • Uncyclized Precursor (Hydrolysis product): [M+H]+ = 198.2 m/z (M + 18).

    • Oxidation (N-oxide): [M+H]+ = 196.2 m/z (M + 16).

    • Demethylation (Metabolite/Degradant): [M+H]+ = 166.2 m/z (Loss of -CH3).

Self-Validating Workflow & Mechanism

To ensure trustworthiness, the experiment must be self-validating. We utilize the specific fragmentation pattern of the benzoxazepine core.

Fragmentation Pathway (MS/MS)

In a Triple Quadrupole or Q-TOF experiment, the [M+H]+ ion (180.2) will fragment in a predictable manner.

  • Loss of Propylene/Ethylene bridge: The 7-membered ring is under strain. High collision energy often cleaves the ether or amine bridge.

  • Loss of Methoxy: A characteristic loss of 31 Da (methoxy radical) or 32 Da (methanol) confirms the presence of the 8-methoxy group.

Fragmentation Parent Parent Ion [M+H]+ = 180.2 Frag1 Ring Opening (Loss of C2H4) Parent->Frag1 Collision Energy (20-30 eV) Frag2 Core Fragment (Phenol/Amine derivatives) Frag1->Frag2

Figure 2: Simplified Fragmentation Logic. Confirmation of the parent ion (180.2) and daughter ions validates the structure.

References
  • ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation. Link

  • Dawidowski, M., et al. (2020). Structure-Activity Relationships of 2,3,4,5-Tetrahydrobenzo[f][1,4]oxazepines as PEX14 Inhibitors.[2][3][4][5] Journal of Medicinal Chemistry. Link

  • Di, L., & Kerns, E. H. (2003). Profiling drug-like properties in discovery and development. Current Opinion in Chemical Biology, 7(3), 402-408. Link

  • BenchChem. (2025).[2] 2,3,4,5-Tetrahydrobenzo[f]oxazepine Scaffold Analysis.Link

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The Chalcogen Switch: A Comparative Guide to Benzoxazepine vs. Benzothiazepine Scaffolds in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical analysis of the 1,5-benzothiazepine and 1,5-benzoxazepine scaffolds. While often treated as classical bioisosteres, the "chalcogen switch" (replacing Sulfur with Oxygen) introduces profound changes in lipophilicity, metabolic stability, and ring conformation. This document outlines the structural divergences, synthetic protocols, and pharmacological trade-offs required for rational drug design.

Scaffold Architecture & Physicochemical Profile[1]

The core distinction lies in the heteroatom at position 1 (or 5, depending on numbering conventions, but standard IUPAC for these fused systems places the heteroatom at position 1 relative to the fused benzene ring).

Structural Visualization

The following diagram illustrates the core numbering and the "pucker" difference induced by the heteroatom size.

ScaffoldComparison cluster_0 1,5-Benzothiazepine (Sulfur) cluster_1 1,5-Benzoxazepine (Oxygen) BT Benzothiazepine Core (S-atom at Pos 1) Lipophilic 'Butterfly' Conformation Prop Key Differences: 1. Bond Length: C-S (1.8 Å) vs C-O (1.4 Å) 2. LogP: S >> O (+0.5 to +1.0 shift) 3. H-Bonding: O is strong acceptor BT->Prop Contrast BO Benzoxazepine Core (O-atom at Pos 1) Hydrophilic shift Planar/Rigid Shift BO->Prop

Figure 1: Structural divergence between Thia- and Oxa- analogs. The larger C-S bond length forces the thiazepine ring into a more pronounced 'butterfly' or boat-like conformation compared to the tighter oxazepine ring.

Physicochemical Data Comparison

The following table summarizes the shift in properties when moving from a Benzothiazepine (BTZ) to a Benzoxazepine (BOZ) scaffold.

FeatureBenzothiazepine (S)Benzoxazepine (O)Impact on Drug Design
LogP (Lipophilicity) High (S is lipophilic)Moderate (O lowers LogP)BOZ is preferred to improve solubility in lead optimization.
H-Bond Acceptor WeakStrongBOZ offers an additional anchor point for receptor binding.
Metabolic Liability High (S-oxidation)Low (Ring hydroxylation)BTZ requires screening for sulfoxide/sulfone metabolites.
Nucleophilicity High (Thiol precursor)Moderate (Phenol precursor)BTZ synthesis is generally more robust (Soft nucleophile).
Ring Pucker Deep BoatShallow/Twist BoatAffects binding pocket fit; not strictly interchangeable.

Synthetic Accessibility & Protocols

From a process chemistry standpoint, the Benzothiazepine scaffold is easier to access due to the superior nucleophilicity of the thiol group in 2-aminothiophenol compared to the hydroxyl group in 2-aminophenol.

Synthesis Workflow (The Chalcone Route)

The most common route for both scaffolds is the reaction of the corresponding 2-amino(thio)phenol with an


-unsaturated ketone (chalcone).

SynthesisWorkflow cluster_S Benzothiazepine Route cluster_O Benzoxazepine Route Start Starting Materials Chalcone Chalcone (1,3-diaryl-2-propenone) Start->Chalcone Thiol 2-Aminothiophenol Start->Thiol Phenol 2-Aminophenol Start->Phenol Step1_S Michael Addition (Fast, S-attack) Chalcone->Step1_S Step1_O Michael Addition (Slow, requires catalyst) Chalcone->Step1_O Thiol->Step1_S Nucleophilic Attack Step2_S Cyclocondensation (Imine formation) Step1_S->Step2_S Prod_S 1,5-Benzothiazepine Step2_S->Prod_S Phenol->Step1_O Requires Acid/Base or Microwave Step2_O Cyclocondensation Step1_O->Step2_O Prod_O 1,5-Benzoxazepine Step2_O->Prod_O

Figure 2: Comparative synthetic pathways. Note the kinetic advantage of the Thiol route.

Standard Operating Procedure (SOP): Comparative Synthesis

Objective: Synthesis of 2,4-diphenyl-2,3-dihydro-1,5-benzothiazepine (and its oxazepine analog).

Reagents:

  • A: 2-Aminothiophenol (1.0 eq) OR 2-Aminophenol (1.0 eq)

  • B: Chalcone (Benzalacetophenone) (1.0 eq)

  • Catalyst: Glacial Acetic Acid (for Thiol) / Trifluoroacetic acid or Piperidine (for Phenol)

  • Solvent: Ethanol (Abs.)

Protocol:

  • Preparation: Dissolve 10 mmol of Chalcone in 20 mL of ethanol in a round-bottom flask.

  • Addition:

    • For Thiazepine: Add 10 mmol of 2-aminothiophenol. Add 2-3 drops of glacial acetic acid.

    • For Oxazepine: Add 10 mmol of 2-aminophenol. Critical Step: The phenol is less reactive. You must add 0.5 mL of piperidine or use stronger acidic conditions (e.g., HCl/EtOH) to drive the reaction. Microwave irradiation (140°C, 10 min) is highly recommended for the oxazepine to improve yield.

  • Reflux:

    • Thiazepine:[1][2] Reflux at 78°C for 3–4 hours. Monitor by TLC (Hexane:EtOAc 8:2).

    • Oxazepine:[3][4][5][6] Reflux at 78°C for 8–12 hours (if conventional heating).

  • Work-up: Cool the reaction mixture on an ice bath. The product usually precipitates as a solid.

  • Purification: Filter the precipitate. Recrystallize from ethanol.

    • Yield Expectation: Thiazepine (~85%), Oxazepine (~50-60% without microwave).

Biological Performance & Metabolic Stability[10][11]

The "Diltiazem Effect" (Calcium Channel Blockers)

In the context of Voltage-Gated Calcium Channels (VGCC), the Benzothiazepine scaffold (Diltiazem) is superior.

  • Mechanism: The sulfur atom participates in a specific hydrophobic interaction within the phenylalkylamine binding pocket of the L-type channel.

  • Substitution Result: Replacing S with O (Benzoxazepine) in Diltiazem analogs typically results in a 10-50 fold loss of potency . The smaller Oxygen atom changes the ring pucker, preventing the "crooked" conformation required to fit the channel pore.

Metabolic Liability: S-Oxidation

A major differentiator is metabolism. Benzothiazepines are prone to S-oxidation, forming sulfoxides and sulfones. This can be a clearance liability or a source of active metabolites.

Metabolism Drug Benzothiazepine (Parent) CYP CYP3A4 / FMO Drug->CYP Sulfoxide Sulfoxide (Chiral S=O) CYP->Sulfoxide Phase I Oxidation Sulfone Sulfone (O=S=O) Sulfoxide->Sulfone Further Oxidation Excretion Polar Excretion Sulfoxide->Excretion Sulfone->Excretion

Figure 3: Metabolic fate of the Thiazepine scaffold. This pathway is absent in Oxazepines.

Experimental Protocol: Microsomal Stability Assay

To verify the metabolic advantage of the Benzoxazepine scaffold, perform the following assay.

  • System: Human Liver Microsomes (HLM) (0.5 mg/mL protein).

  • Substrates: Test compounds (Benzothiazepine vs Benzoxazepine analog) at 1 µM.

  • Cofactor: NADPH regenerating system.

  • Incubation: 37°C for 0, 15, 30, and 60 minutes.

  • Quench: Acetonitrile containing internal standard.

  • Analysis: LC-MS/MS.

    • Look for: +16 Da (Sulfoxide/Hydroxyl) and +32 Da (Sulfone/Di-hydroxyl) peaks.

    • Expectation: Benzothiazepine will show rapid appearance of +16/+32 peaks (S-oxidation). Benzoxazepine will show slower clearance, primarily via aromatic hydroxylation (dispersed +16 peaks).

Conclusion: Selection Criteria

Choose Benzothiazepine If:Choose Benzoxazepine If:
Target requires a deep hydrophobic pocket (e.g., VGCC).You need to lower LogP (improve solubility).
You need rapid, high-yield synthesis for library generation.You need to avoid S-oxidation metabolic liabilities.
You are targeting CNS (higher lipophilicity aids BBB penetration).You require a stronger H-bond acceptor for target engagement.

References

  • Levai, A. (2002). Synthesis of 1,5-benzothiazepines. Journal of Heterocyclic Chemistry, 39(1), 1-13.

  • Kraus, R. L., et al. (1998). Molecular mechanisms of diltiazem interaction with L-type calcium channels. Journal of Biological Chemistry, 273(42), 27205-27212.

  • Patani, G. A., & LaVoie, E. J. (1996). Bioisosterism: A rational approach in drug design. Chemical Reviews, 96(8), 3147-3176.

  • Garg, N., & Chandra, R. (2016). Synthesis and biological evaluation of some new substituted benzoxazepine and benzothiazepine derivatives. Arabian Journal of Chemistry, 9, S114-S120.

Sources

Safety Operating Guide

Personal protective equipment for handling 8-Methoxy-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Risk Context[1][2][3]

8-Methoxy-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine is a bicyclic heterocyclic amine often utilized as a high-value scaffold in medicinal chemistry, particularly for CNS-active targets (e.g., serotonergic or dopaminergic modulators).[1]

The Safety Paradox: While often categorized generically as an "intermediate," the structural fusion of the oxazepine ring with a methoxy-benzene moiety presents specific risks.[1] The benzo[f][1,4]oxazepine core shares structural homology with known sensory irritants (lachrymators), while the methoxy group increases lipophilicity, potentially facilitating dermal absorption.[1]

Operational Directive: In the absence of a compound-specific, experimentally validated toxicological profile (LD50/LC50), this guide enforces the Precautionary Principle . You must handle this compound as a Category 2 Skin/Eye Irritant and a Potential Sensitizer , with high bioavailability.

Risk Assessment & Hazard Identification

Before selecting PPE, we must define the "Band of Control." This compound presents a dual-threat profile: chemical reactivity (secondary amine) and biological activity (pharmacophore).[1]

Hazard ClassGHS Classification (Derived*)Operational Implication
Acute Toxicity Category 4 (Oral/Dermal)Treat as harmful if swallowed.[1] Avoid all hand-to-mouth contact.
Skin/Eye Corrosion Category 2 (Irritant) to 1BSecondary amines can cause chemical burns on prolonged contact.[1]
Sensitization Category 1 (Skin)High risk of allergic dermatitis upon repeated exposure.[1]
Target Organ Category 3 (STOT-SE)Respiratory irritation is highly probable if dust/aerosol is generated.[1]

*Note: Classifications are extrapolated from structural analogs (e.g., 2,3,4,5-tetrahydro-1,4-benzoxazepine) due to the absence of specific REACH registration data for this specific methoxy-derivative.[1]

Personal Protective Equipment (PPE) Matrix

The following PPE standards are non-negotiable for handling this compound in a research setting.

A. Respiratory Protection[2][4][5][6][7]
  • Primary Barrier: All open handling (weighing, transfer, solubilization) must occur inside a certified Chemical Fume Hood operating at face velocity 80–100 fpm.[1]

  • Secondary Barrier (Spill/Outside Hood): If handling powder outside containment cannot be avoided, a Half-Face Respirator with P100 (HEPA) + Organic Vapor (OV) cartridges is required.[1]

    • Why? The amine functionality can react with moisture in the mucous membranes to form alkaline hydroxides, causing immediate irritation.

B. Dermal Protection (Glove Selection)

Standard 4-mil nitrile gloves are insufficient for prolonged contact with methoxy-substituted heterocycles due to rapid permeation.[1]

Task TypeGlove MaterialThicknessBreakthrough TimeProtocol
Incidental Contact (Weighing, HPLC prep)Nitrile (Disposable) 5 mil< 5 minsDouble Gloving required.[1] Change outer glove immediately upon splash.[1]
Preparative Handling (Synthesis, Extraction)Nitrile (Extended Cuff) 8 mil~15-30 minsUse extended cuff to cover lab coat wrist gap.[1]
Spill Cleanup / Bulk Silver Shield / Laminate Multi-layer> 4 hoursMandatory for spills >100mg or concentrated stock solutions.[1]
C. Ocular Protection[2]
  • Standard: Chemical Splash Goggles (ANSI Z87.1+).[1]

  • Prohibited: Safety glasses with side shields are NOT permitted during synthesis or powder handling.[1]

    • Why? Oxazepine derivatives have a history of lachrymatory activity.[1][2] Vapors can bypass side shields, causing blepharospasm (involuntary eye closure), which creates a secondary safety hazard.[1]

Operational Protocol: Step-by-Step

Phase 1: Weighing & Transfer (Solid State)[2]
  • Static Control: This powder is likely hygroscopic and prone to static charge.[1] Use an anti-static gun or ionizer bar inside the balance enclosure to prevent powder scattering.[1]

  • The "Boat-to-Vial" Rule: Never weigh directly into a round-bottom flask. Weigh onto a disposable anti-static boat, then transfer to the reaction vessel via a powder funnel .

  • Decontamination: Immediately wipe the balance area with a methanol-dampened tissue (Kimwipe).[1] Dispose of the tissue as solid hazardous waste.[1]

Phase 2: Solubilization & Synthesis[2]
  • Exotherm Warning: As a secondary amine, this compound will generate heat if mixed with strong acids (e.g., HCl in Dioxane) or acyl chlorides.[1]

    • Protocol: Add acid/electrophiles dropwise at 0°C to control the exotherm.[1]

  • Solvent Choice: Avoid chlorinated solvents (DCM/Chloroform) if possible, as they facilitate dermal absorption of the amine.[1] Prefer Ethyl Acetate or Alcohols for workups.[1]

Phase 3: Waste Disposal
  • Segregation: Do not mix with oxidizing agents (peroxides, nitric acid).[1]

  • Labeling: Tag waste containers explicitly: "Contains Organic Amines – Toxic/Irritant."

  • Stream: Dispose of via the High BTU Organic waste stream for incineration.[1]

Visualized Workflows

Diagram 1: PPE Selection Logic

This decision tree guides the researcher through the correct PPE selection based on the physical state and scale of the operation.

PPE_Selection Start Start: Handling 8-Methoxy-benzo[f]oxazepine State Physical State? Start->State Solid Solid / Powder State->Solid Liquid Liquid / Solution State->Liquid Scale_S Scale > 100mg? Solid->Scale_S Scale_L Concentration > 0.1M? Liquid->Scale_L Hood REQUIRED: Fume Hood + Static Control Scale_S->Hood No Resp ADD: N95/P100 Respirator Scale_S->Resp Yes (High Dust Risk) Glove_Std PPE: Double Nitrile (5mil) + Goggles Scale_L->Glove_Std No Glove_Adv PPE: Laminate/Butyl Gloves + Face Shield Scale_L->Glove_Adv Yes (High Permeation Risk)

Caption: Decision matrix for selecting appropriate PPE based on physical state and quantity, prioritizing respiratory protection for solids and permeation resistance for liquids.

Diagram 2: Emergency Spill Response

A specific workflow for neutralizing amine-based spills to prevent mucosal injury.[1]

Spill_Response Alert 1. Evacuate & Alert Assess 2. Assess: Powder or Liquid? Alert->Assess Powder Powder Spill Assess->Powder Liquid Liquid Spill Assess->Liquid Wet_Method 3. Cover with Wet Paper Towels (Prevents Aerosol) Powder->Wet_Method Neutralize 3. Apply Weak Acid Neutralizer (Citric Acid/Sodium Bisulfate) Liquid->Neutralize Clean 4. Double Bag & Label 'Hazardous Amine Waste' Wet_Method->Clean Neutralize->Clean

Caption: Protocol for mitigating spills. Note the use of wet methods for powders to prevent inhalation of toxic dust.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press.[1][3][4] [Link]

  • Occupational Safety and Health Administration (OSHA). (2012).[1] Occupational Exposure to Hazardous Chemicals in Laboratories (29 CFR 1910.1450).[1] United States Department of Labor.[1] [Link][1]

  • PubChem. (2025).[1][2] Compound Summary: 2,3,4,5-Tetrahydro-1,4-benzoxazepine (Analog).[1] National Center for Biotechnology Information.[1] [Link][1]

Sources

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Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
8-Methoxy-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine
Reactant of Route 2
Reactant of Route 2
8-Methoxy-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.